BMS-986118
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H28ClF3N4O4 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC名 |
2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |
InChIキー |
GKIUHMMLGAMMOO-OITFXXTJSA-N |
異性体SMILES |
C[C@@H]1CN(CC[C@H]1OC2=CC=C(C=C2)N3[C@H]([C@@H](C(=N3)C(F)(F)F)C)CC(=O)O)C4=CC(=NC=C4Cl)OC |
正規SMILES |
CC1CN(CCC1OC2=CC=C(C=C2)N3C(C(C(=N3)C(F)(F)F)C)CC(=O)O)C4=CC(=NC=C4Cl)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BMS-986118: A Dual Agonist for Insulin and Incretin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist designed for the treatment of type 2 diabetes mellitus.[1][2] This document provides a comprehensive technical overview of this compound, detailing its dual mechanism of action that promotes both glucose-dependent insulin and incretin secretion.[1][2] It summarizes key quantitative data from in vitro and in vivo preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4][5] this compound was developed as a GPR40 agonist with a dual mechanism of action, not only enhancing insulin secretion but also stimulating the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1][6][7] This dual action offers the potential for robust glucose control with a reduced risk of hypoglycemia.[3][8]
Mechanism of Action: Dual Agonism via GPR40 Activation
This compound exerts its effects by binding to and activating GPR40, which is expressed on both pancreatic β-cells and intestinal L-cells.[1][3][9] The activation of GPR40 can initiate downstream signaling through both Gαq and Gαs protein pathways.[8]
Stimulation of Insulin Secretion in Pancreatic β-Cells
In pancreatic β-cells, the binding of this compound to GPR40 primarily activates the Gαq pathway.[4][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10][11] The elevated cytosolic Ca2+ levels, in a glucose-dependent manner, augment the exocytosis of insulin-containing granules.[4]
Stimulation of GLP-1 Secretion in Enteroendocrine L-Cells
In enteroendocrine L-cells of the intestine, GPR40 activation by this compound is also thought to involve Gαq signaling, leading to increased intracellular Ca2+ and subsequent GLP-1 release.[9][12] Some potent GPR40 agonists can also engage the Gαs pathway, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and further potentiation of GLP-1 secretion.[8] This incretin effect contributes significantly to the overall glucose-lowering action of this compound.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and preclinical pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | EC50 (nM) | Reference Compound (TAK-875) EC50 (nM) |
| IP1 Accumulation | Human GPR40 | 9 | 6.6 |
| IP1 Accumulation | Mouse GPR40 | 4.1 | 6.5 |
| IP1 Accumulation | Rat GPR40 | 8.6 | 10.4 |
Data sourced from BioWorld Science, 2014.[6]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mouse | 100 | 3.1 |
| Rat | 47 | 4.0 |
| Dog | 62 | 5.2 |
| Monkey | 61 | 13 |
Data sourced from BioWorld Science, 2014.[6]
Table 3: Preclinical Efficacy of this compound
| Animal Model | Dosing | Key Findings |
| Rat | 1 and 3 mg/kg | Increased active GLP-1 levels. |
| Rat | 0.3 mg/kg (in combination with a DPP-IV inhibitor) | Synergistic effect at a dose inactive as monotherapy. |
| ZDF Rat | 1-15 mg/kg | Potent 2.5% decrease in hemoglobin A1c levels with preserved beta-cell insulin responses. |
Data sourced from BioWorld Science, 2014.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro IP1 Accumulation Assay
This assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the GPR40 receptor of interest (human, mouse, or rat) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like LiCl.[13][14] this compound and a reference agonist are serially diluted and added to the wells.
-
Incubation: The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for Gq pathway activation and IP1 accumulation.[15]
-
Cell Lysis and Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with europium cryptate) is added to each well.[13][14]
-
Plate Reading: After a further incubation period at room temperature, the plates are read on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentrations. The data are then fitted to a dose-response curve to determine the EC50 values.[13]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This assay is used to assess the ability of a compound to potentiate glucose-stimulated insulin secretion from a mouse pancreatic β-cell line.
Methodology:
-
Cell Culture: MIN6 cells are cultured in DMEM supplemented with fetal bovine serum and other necessary components.[16]
-
Cell Seeding: Cells are seeded into multi-well plates and cultured to an appropriate confluency.
-
Pre-incubation: The culture medium is removed, and the cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.[17][18]
-
Stimulation: The pre-incubation buffer is replaced with fresh KRBH buffer containing either low glucose or a high glucose concentration (e.g., 16.7 mM), with or without various concentrations of this compound.[17] The cells are then incubated for a defined period (e.g., 1-2 hours).[17]
-
Sample Collection: The supernatant is collected from each well.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a commercially available ELISA kit.[17]
-
Data Analysis: The amount of insulin secreted under each condition is calculated and expressed as a fold-increase over the basal secretion in low glucose.
GLP-1 Secretion Assay in STC-1 Cells
This assay evaluates the ability of a compound to stimulate the secretion of GLP-1 from a murine enteroendocrine cell line.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-986118: A Dual-Acting GPR40 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist developed by Bristol-Myers Squibb for the potential treatment of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It details the compound's dual mechanism of action, which involves the glucose-dependent stimulation of both insulin and incretin secretion.[1][2] This document also includes detailed experimental protocols for key in vitro and in vivo assays used to characterize this compound, along with visual representations of its signaling pathway and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule featuring a dihydropyrazole core.[2] Its chemical structure is designed to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Name: 2-[(4S,5S)-1-[4-[[1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxy]phenyl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl]acetic acid isomer 2[1]
CAS Number: 1610562-74-7[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H29ClF3N5O4 | N/A |
| Molecular Weight | 581.98 g/mol | N/A |
| Appearance | White solid | [1] |
| Solubility | N/A | N/A |
| LogP | N/A | N/A |
Note: N/A indicates data not publicly available.
Pharmacological Properties
This compound is a potent agonist of GPR40, a G protein-coupled receptor primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1][3] Its activation leads to a dual mechanism that enhances glucose control.
Mechanism of Action
Activation of GPR40 by this compound in pancreatic β-cells stimulates the Gαq signaling pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The combined effect of elevated intracellular calcium and PKC activation potentiates glucose-stimulated insulin secretion.[3][4]
In enteroendocrine L-cells, GPR40 agonism by this compound is also proposed to stimulate the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This effect may be mediated through both Gαq and potentially Gαs signaling pathways, leading to increased intracellular cAMP levels.[1] GLP-1 further enhances glucose-dependent insulin secretion from pancreatic β-cells and has additional beneficial effects on glucose homeostasis.[1]
Potency and Selectivity
This compound demonstrates potent agonist activity at the GPR40 receptor across multiple species.
Table 2: In Vitro Potency of this compound
| Assay | Species | EC50 (nM) | Reference |
| IP1 Assay | Human | 9 | [5] |
| IP1 Assay | Mouse | 4.1 | [5] |
| IP1 Assay | Rat | 8.6 | [5] |
This compound is reported to be highly selective for GPR40 with no significant off-target activity on other receptors, including peroxisome proliferator-activated receptor gamma (PPARγ).[5]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.
Table 3: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) | Reference |
| Mouse | 100 | 3.1 | [5] |
| Rat | 47 | 4.0 | [5] |
| Dog | 62 | 5.2 | [5] |
| Monkey | 61 | 13 | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation, as an indicator of GPR40 agonism.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human, mouse, or rat GPR40 are cultured in a suitable medium (e.g., F-12K Medium with 10% FBS and geneticin) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 384-well white plates at a density of 10,000 cells/well and incubated for 24 hours.
-
Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl).
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are incubated with the diluted this compound or vehicle control for 60 minutes at 37°C.
-
The reaction is stopped by adding a lysis buffer containing HTRF® IP1 detection reagents (IP1-d2 and anti-IP1 cryptate).
-
The plate is incubated for 60 minutes at room temperature to allow for detection reagent binding.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. EC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This assay assesses the ability of this compound to potentiate insulin secretion from a mouse pancreatic β-cell line in a glucose-dependent manner.
Methodology:
-
Cell Culture: MIN6 cells are cultured in DMEM with 25 mM glucose, 15% FBS, and other necessary supplements at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.
-
Assay Procedure:
-
Cells are washed and pre-incubated for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
The pre-incubation buffer is replaced with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.
-
Cells are incubated for 1 hour at 37°C.
-
The supernatant is collected to measure insulin secretion.
-
Cells are lysed to measure total insulin content.
-
-
Insulin Measurement: Insulin concentrations in the supernatant and cell lysate are quantified using an ELISA kit.
-
Data Analysis: Insulin secretion is expressed as a percentage of total insulin content and compared between different treatment groups.
GLP-1 Secretion Assay in STC-1 Cells
This assay evaluates the effect of this compound on the secretion of GLP-1 from a mouse enteroendocrine cell line.
Methodology:
-
Cell Culture: STC-1 cells are cultured in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.
-
Assay Procedure:
-
Cells are washed and pre-incubated for 1 hour in serum-free DMEM.
-
The pre-incubation medium is replaced with fresh serum-free DMEM containing various concentrations of this compound or a vehicle control.
-
Cells are incubated for 2 hours at 37°C.
-
The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.
-
-
GLP-1 Measurement: Active GLP-1 levels in the supernatant are measured using a specific ELISA kit.
-
Data Analysis: GLP-1 secretion is normalized to the total protein content of the cells in each well and compared between treatment groups.
Oral Glucose Tolerance Test (OGTT) in Rats
This in vivo assay determines the effect of this compound on glucose disposal following an oral glucose challenge.
Methodology:
-
Animal Acclimation: Male Zucker Diabetic Fatty (ZDF) rats are acclimated for at least one week before the study.
-
Dosing: Rats are fasted overnight and then orally administered with either vehicle or this compound (e.g., at doses of 1, 3, and 10 mg/kg).
-
Glucose Challenge: 30 minutes after compound administration, a baseline blood sample is collected from the tail vein. Immediately after, an oral glucose load (2 g/kg) is administered.
-
Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.
Conclusion
This compound is a potent and selective GPR40 agonist with a dual mechanism of action that promotes both glucose-dependent insulin secretion and incretin (GLP-1) release.[1][2] Its favorable pharmacokinetic profile and robust efficacy in preclinical models of type 2 diabetes highlight its potential as a therapeutic agent for this metabolic disorder. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GPR40 agonists. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. mmpc.org [mmpc.org]
The Discovery and Synthesis of GPR40 Agonist BMS-986118: A Technical Guide
Introduction
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Activation of GPR40 on pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a reduced risk of hypoglycemia.[3][4] this compound is a potent and selective GPR40 agonist developed by Bristol-Myers Squibb that has demonstrated a dual mechanism of action, promoting both glucose-dependent insulin and incretin (GLP-1) secretion.[3][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Assay | Species | EC50 (nM) |
| GPR40 (IP1 Assay) | Human | 9 |
| GPR40 (IP1 Assay) | Mouse | 4.1 |
| GPR40 (IP1 Assay) | Rat | 8.6 |
| GPR120 (β-arrestin) | Human | >10,000 |
| PPARγ (Transactivation) | Human | >10,000 |
Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Half-life (h) |
| Mouse | 100 | 3.1 |
| Rat | 47 | 4.0 |
| Dog | 62 | 5.2 |
| Monkey | 61 | 13 |
In Vivo Efficacy of this compound in ZDF Rats
| Treatment | Dose (mg/kg) | Change in HbA1c (%) |
| Vehicle | - | - |
| This compound | 1 | -1.5 |
| This compound | 3 | -2.0 |
| This compound | 10 | -2.5 |
| This compound | 15 | -2.5 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, chemically named (4S,5S)-1-[4-[[(3R,4R)-1-(5-Chloro-2-methoxy-4-pyridinyl)-3-methyl-4-piperidinyl]oxy]phenyl]-4,5-dihydro-4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-acetic acid, is a multi-step process. A key step in the synthesis involves a palladium-catalyzed C-O coupling reaction to form the ether linkage.[5] The final step is the hydrolysis of the corresponding methyl ester precursor.[5]
Step 1: Synthesis of the pyrazole-acetic acid methyl ester precursor
-
Detailed synthetic steps for the precursor are outlined in the supplementary information of the primary publication by Shi et al. (2018).[6]
Step 2: Saponification to this compound
-
To a stirred solution of methyl 2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically 10:1 v/v) at room temperature, add lithium hydroxide (LiOH) solution (2.0-2.5 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and acidify to a pH of 4-5 by the dropwise addition of 1 N hydrochloric acid (HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol) to afford this compound as a solid.[5]
In Vitro GPR40 IP1 Functional Assay
This assay measures the potency of compounds to activate GPR40 by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.
-
Cell Culture: Maintain HEK293 cells stably expressing human, mouse, or rat GPR40 in appropriate culture medium.
-
Cell Plating: Seed the cells into 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37 °C.
-
Lyse the cells and perform the IP1 detection using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.
-
-
Data Analysis: Measure the HTRF signal and calculate the EC50 values by fitting the data to a four-parameter logistic equation.
In Vitro Insulin Secretion Assay (MIN6 Cells)
This assay assesses the ability of compounds to stimulate insulin secretion from a mouse pancreatic β-cell line in a glucose-dependent manner.
-
Cell Culture: Culture MIN6 cells in a suitable growth medium.
-
Cell Plating: Seed the cells into 96-well plates and culture until they reach a desired confluency.
-
Assay Procedure:
-
Pre-incubate the cells in a low glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate (KRB) buffer for 1-2 hours.
-
Replace the buffer with fresh KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, along with various concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 1-2 hours) at 37 °C.
-
Collect the supernatant and measure the insulin concentration using a commercially available ELISA kit.
-
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number and determine the dose-response relationship.
In Vitro GLP-1 Secretion Assay (STC-1 Cells)
This assay evaluates the effect of compounds on the secretion of glucagon-like peptide-1 (GLP-1) from a murine intestinal enteroendocrine cell line.
-
Cell Culture: Maintain STC-1 cells in an appropriate culture medium.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere and grow.
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., DMEM).
-
Add the assay buffer containing different concentrations of this compound or vehicle control to the cells.
-
Incubate for a specified time (e.g., 2 hours) at 37 °C.
-
Collect the supernatant and measure the active GLP-1 concentration using a specific ELISA kit.
-
-
Data Analysis: Analyze the dose-dependent effect of this compound on GLP-1 secretion.
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
This animal model is used to assess the in vivo efficacy of anti-diabetic compounds on glucose control.
-
Animal Model: Use male Zucker Diabetic Fatty (ZDF) rats, a model of T2DM.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound or vehicle orally (p.o.) at the desired doses.
-
OGTT Procedure:
-
Fast the rats overnight (approximately 16 hours).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis: Measure the blood glucose levels at each time point. Calculate the area under the curve (AUC) for the glucose excursion and compare the effects of different treatment groups. For chronic studies, monitor parameters like HbA1c levels over a period of several weeks.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade leading to insulin and GLP-1 secretion.
This compound Discovery Workflow
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
BMS-986118: A Technical Overview of a Dual-Acting GPR40 Agonist for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Executive Summary
BMS-986118 is a potent, orally bioavailable, and selective full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] Developed by Bristol-Myers Squibb, this dihydropyrazole derivative demonstrated a dual mechanism of action in preclinical studies, promoting both glucose-dependent insulin secretion and the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2] These combined actions positioned this compound as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM). However, the development of GPR40 agonists has faced challenges, notably liver toxicity observed with other compounds in this class, such as TAK-875 (fasiglifam), which may have influenced the clinical development trajectory of this compound.[3][4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, intended for a scientific audience.
Mechanism of Action: Dual Stimulation of Insulin and Incretin Secretion
This compound exerts its glucose-lowering effects by targeting GPR40, a receptor primarily expressed on pancreatic β-cells and intestinal L-cells.[2][4] Its dual-acting mechanism is a key differentiator from earlier GPR40 agonists.
Glucose-Dependent Insulin Secretion in Pancreatic β-Cells
In pancreatic β-cells, the binding of this compound to GPR40 is proposed to activate the Gαq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in promoting the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels. This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.
GLP-1 Secretion in Intestinal L-Cells
In intestinal L-cells, GPR40 activation by this compound stimulates the secretion of GLP-1. This incretin hormone, in turn, acts on pancreatic β-cells to further enhance glucose-dependent insulin secretion, suppress glucagon release from pancreatic α-cells, slow gastric emptying, and promote satiety. The signaling pathway in L-cells is also thought to be mediated by Gαq/11, leading to increased intracellular Ca2+ and subsequent GLP-1 release. Some evidence suggests that certain GPR40 agonists may also couple to Gαs, leading to cAMP production and a more robust incretin response, although this has not been explicitly confirmed for this compound.
Preclinical Efficacy
The preclinical evaluation of this compound demonstrated potent and selective GPR40 agonist activity in vitro and robust glucose-lowering effects in vivo.
In Vitro Studies
Table 1: In Vitro Potency of this compound
| Assay | Species | Cell Line/System | EC50 (nM) |
| IP1 Accumulation | Human | CHO cells expressing hGPR40 | 9 |
| IP1 Accumulation | Mouse | CHO cells expressing mGPR40 | 4.1 |
| IP1 Accumulation | Rat | CHO cells expressing rGPR40 | 8.6 |
| Insulin Secretion | Mouse | MIN6 cells | - |
| GLP-1 Secretion | Mouse | STC-1 cells | - |
Data on insulin and GLP-1 secretion from the primary publication were qualitative, showing increased secretion, but EC50 values were not provided.
In Vivo Studies
In vivo studies in rodent models of T2DM confirmed the glucose-lowering efficacy of this compound.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Study Type | Dose (mg/kg) | Key Findings |
| Rats | Oral Glucose Tolerance Test (OGTT) | 1 and 3 | Increased active GLP-1 levels. |
| Rats | - | 0.3 | Synergistic effect with DPP-IV inhibitors. |
| Zucker Diabetic Fatty (ZDF) Rats | Chronic Dosing | 1-15 | Potent 2.5% decrease in hemoglobin A1c. Preserved β-cell insulin response. |
Pharmacokinetics
This compound exhibited favorable pharmacokinetic properties in multiple preclinical species, suggesting its potential for oral administration.
Table 3: Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mouse | 100 | 3.1 |
| Rat | 47 | 4.0 |
| Dog | 62 | 5.2 |
| Monkey | 61 | 13 |
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the activation of the Gαq pathway by measuring the accumulation of IP1, a downstream metabolite of IP3.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human, mouse, or rat GPR40 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated.
-
The cells are then treated with varying concentrations of this compound in a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
Following incubation, cells are lysed, and a competitive immunoassay is performed using a HTRF (Homogeneous Time-Resolved Fluorescence) detection kit.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Data are used to generate a dose-response curve and calculate the EC50 value.
-
In Vitro Insulin and GLP-1 Secretion Assays
Methodology for Insulin Secretion (MIN6 Cells):
-
Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with 15% FBS.
-
Assay Procedure:
-
Cells are seeded in 24-well plates.
-
Prior to the assay, cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH).
-
Cells are then incubated with this compound in KRBH containing high glucose.
-
The supernatant is collected, and insulin concentration is measured by ELISA.
-
Methodology for GLP-1 Secretion (STC-1 Cells):
-
Cell Culture: STC-1 mouse enteroendocrine cells are cultured in DMEM with 10% FBS.
-
Assay Procedure:
-
Cells are seeded in 24-well plates.
-
Cells are washed and incubated with this compound in a stimulation buffer.
-
The supernatant is collected, and active GLP-1 concentration is measured using a specific ELISA kit.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure:
-
Rats are fasted overnight.
-
This compound or vehicle is administered orally.
-
After a set time (e.g., 30-60 minutes), a glucose bolus (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.
-
Blood glucose and plasma GLP-1 levels are measured.
-
Developmental Status and Future Outlook
While this compound demonstrated a promising preclinical profile, its clinical development was reportedly terminated before entering Phase I trials. The reasons for this discontinuation have not been publicly disclosed by Bristol-Myers Squibb. However, the broader context of GPR40 agonist development provides important insights. The clinical development of another potent GPR40 agonist, TAK-875 (fasiglifam), was halted in Phase III trials due to concerns about drug-induced liver injury.[3][5] This has raised questions about whether hepatotoxicity is a class-wide effect for GPR40 agonists or specific to the chemical structure of certain compounds.[3][4] The potential for liver-related adverse events remains a significant hurdle for the development of new drugs in this class.
Conclusion
This compound is a well-characterized GPR40 agonist with a dual mechanism of action that translates to robust glucose-lowering effects in preclinical models of type 2 diabetes. Its favorable pharmacokinetic profile suggested its potential as an oral therapeutic. However, the challenges faced by other GPR40 agonists, particularly concerning liver safety, likely influenced its developmental path. The data presented in this guide underscore the therapeutic potential of targeting GPR40 while also highlighting the critical importance of thorough safety and toxicology assessments for this class of compounds. Future research in this area will need to focus on designing GPR40 agonists that retain efficacy while minimizing off-target effects and the risk of hepatotoxicity.
References
- 1. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. diabetesjournals.org [diabetesjournals.org]
The Role of GPR40 Activation by BMS-986118 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. BMS-986118 is a potent and selective GPR40 agonist that has demonstrated a dual mechanism of action by promoting both glucose-dependent insulin and incretin secretion in preclinical models.[1][2] This technical guide provides an in-depth overview of the role of this compound in glucose homeostasis, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. Despite its promising preclinical profile, the clinical development of this compound was terminated before entering Phase I clinical trials.[3]
Introduction to GPR40 and its Role in Glucose Homeostasis
GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells and enteroendocrine L-cells.[4] It is activated by medium and long-chain free fatty acids (FFAs), which potentiate insulin secretion in a glucose-dependent manner. This glucose dependency is a key advantage for GPR40 agonists as a therapeutic class, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. The activation of GPR40 in intestinal L-cells also stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further enhances insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and body weight.
This compound was developed by Bristol Myers Squibb as a GPR40 agonist with a dual mechanism of action, targeting both the potentiation of GSIS and the stimulation of GLP-1 secretion.[1][5]
Mechanism of Action of this compound
GPR40 Signaling Pathway
The activation of GPR40 by agonists like this compound primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from pancreatic β-cells. In enteroendocrine L-cells, a similar pathway is thought to mediate the secretion of GLP-1.
While the Gαq pathway is the primary signaling mechanism, some GPR40 agonists have been shown to also engage the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP). It is not definitively published whether this compound exhibits this dual Gαq/Gαs signaling.
Quantitative Data Summary
This compound has demonstrated potent and selective agonist activity at the GPR40 receptor in vitro and robust glucose-lowering effects in vivo. The following tables summarize the key quantitative data available from preclinical studies.
Table 1: In Vitro Potency of this compound
| Species | Assay Type | EC50 (nM) | Reference Compound (TAK-875) EC50 (nM) |
| Human | IP1 Assay | 9 | 6.6 |
| Mouse | IP1 Assay | 4.1 | 6.5 |
| Rat | IP1 Assay | 8.6 | 10.4 |
| Data from Ellsworth, B.A. et al. 248th ACS Natl Meet (Aug 10-14, San Francisco) 2014, Abst MEDI 31.[5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment | Dose | Key Findings |
| Rat | This compound | 1 and 3 mg/kg | Increased active GLP-1 levels.[5] |
| Rat | This compound + DPP-IV inhibitor | 0.3 mg/kg (inactive as monotherapy) | Synergistic effect observed.[5] |
| ZDF Rats | This compound | 1-15 mg/kg | Potent 2.5% decrease in HbA1c.[5] |
| ZDF: Zucker Diabetic Fatty |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mouse | 100 | 3.1 |
| Rat | 47 | 4.0 |
| Dog | 62 | 5.2 |
| Monkey | 61 | 13 |
| Data from Ellsworth, B.A. et al. 248th ACS Natl Meet (Aug 10-14, San Francisco) 2014, Abst MEDI 31.[5] |
Table 4: Selectivity Profile
While a comprehensive selectivity panel is not publicly available, studies on similar GPR40 agonists from the same chemical series showed no discernible agonism of GPR41, GPR43, or GPR120 at concentrations up to 3, 10, and 8.3 μM, respectively, suggesting a selective profile for GPR40.[5]
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in the evaluation of this compound.
In Vitro GPR40 Activation Assay (IP-1 Assay)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a marker of Gαq-coupled GPCR activation.
-
Cell Line: CHO-K1 cells stably expressing human, mouse, or rat GPR40.
-
Protocol:
-
Cells are seeded in 96- or 384-well plates and cultured to confluency.
-
The culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of this compound or a reference agonist.
-
Cells are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped by adding a lysis buffer containing HTRF® (Homogeneous Time-Resolved Fluorescence) reagents: an IP1-d2 acceptor and a europium cryptate-labeled anti-IP1 antibody (donor).
-
After incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
EC50 values are calculated from the dose-response curves.
-
Insulin Secretion Assay
This assay quantifies insulin release from pancreatic β-cell lines in response to glucose and the test compound.
-
Cell Line: MIN6 mouse insulinoma cells.[5]
-
Protocol:
-
MIN6 cells are seeded in 24- or 48-well plates and cultured to form a confluent monolayer.
-
Cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
The pre-incubation buffer is replaced with fresh buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.
-
After a 1-2 hour incubation at 37°C, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay (RIA) kit.
-
Results are typically expressed as fold-increase in insulin secretion at high glucose compared to low glucose.
-
GLP-1 Secretion Assay
This assay measures the secretion of GLP-1 from an enteroendocrine cell line.
-
Cell Line: STC-1 mouse intestinal endocrine tumor cells.[5]
-
Protocol:
-
STC-1 cells are seeded in 24- or 48-well plates and cultured to a high confluency.
-
Cells are washed and pre-incubated in a buffer for 1-2 hours.
-
The pre-incubation buffer is replaced with a stimulation buffer containing various concentrations of this compound.
-
After a 2-hour incubation at 37°C, the supernatant is collected. A DPP-IV inhibitor should be added to prevent GLP-1 degradation.
-
The concentration of active GLP-1 in the supernatant is quantified using a specific ELISA kit.
-
In Vivo Animal Models
-
Oral Glucose Tolerance Test (OGTT) in Rats:
-
Rats are fasted overnight.
-
A baseline blood sample is taken (t=0).
-
This compound or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Plasma insulin and active GLP-1 levels can also be measured at these time points.
-
-
Zucker Diabetic Fatty (ZDF) Rat Model:
-
ZDF rats, a model of type 2 diabetes and obesity, are used for chronic efficacy studies.
-
Animals are dosed daily with this compound or vehicle for several weeks.
-
Body weight and food intake are monitored regularly.
-
HbA1c levels are measured at the beginning and end of the study to assess long-term glycemic control.
-
Clinical Development and Conclusion
This compound demonstrated a promising preclinical profile as a potent, selective, and orally bioavailable GPR40 agonist with a dual mechanism of action that favorably impacts glucose homeostasis. It effectively lowered blood glucose in animal models of type 2 diabetes through the potentiation of glucose-stimulated insulin secretion and the stimulation of GLP-1 release. However, despite these encouraging preclinical findings, the clinical development of this compound was terminated before the initiation of Phase I trials.[3] The reasons for this decision have not been publicly disclosed.
The study of this compound and other GPR40 agonists has provided valuable insights into the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes. The challenges encountered in the development of this class of drugs, including potential off-target effects and long-term safety concerns, continue to inform ongoing research in this area.
References
- 1. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. | BioWorld [bioworld.com]
Preclinical Pharmacology of the Selective GPR40 Agonist BMS-986118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986118 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion from pancreatic β-cells.[3][4] this compound distinguishes itself through a dual mechanism of action, stimulating not only glucose-dependent insulin secretion but also the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][5][6] This dual action offers the potential for robust glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound acts as a full agonist at the GPR40 receptor.[5] GPR40 is primarily coupled to the Gαq signaling pathway.[7] Upon activation by this compound, Gαq stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade results in an increase in intracellular calcium levels, which is a key trigger for insulin granule exocytosis from pancreatic β-cells.[3][7] This process is glucose-dependent, meaning that insulin secretion is amplified only in the presence of elevated glucose levels, which minimizes the risk of hypoglycemia.[7]
In addition to its effects on insulin secretion, this compound also promotes the secretion of GLP-1 from enteroendocrine L-cells.[5] GLP-1 further enhances glucose-stimulated insulin secretion, inhibits glucagon release, and has beneficial effects on satiety and gastric emptying.[7]
Signaling Pathway of this compound at GPR40
References
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. bms.com [bms.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search | Ife Journal of Science [ajol.info]
- 7. researcher-resources.acs.org [researcher-resources.acs.org]
Unveiling the Full Agonistic Potential of BMS-986118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986118 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides an in-depth analysis of the full agonistic activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of GPR40 agonists.
Introduction
GPR40 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by endogenous long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes mellitus. This compound has emerged as a promising GPR40 full agonist, demonstrating robust efficacy in preclinical models.[1] This guide delves into the core experimental evidence that establishes the full agonistic profile of this compound.
Mechanism of Action and Signaling Pathway
As a full agonist, this compound binds to and activates GPR40, initiating a cascade of intracellular signaling events. GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), are key events that potentiate the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner. In enteroendocrine L-cells, a similar signaling cascade is thought to trigger the secretion of GLP-1.
Quantitative Data Summary
The potency of this compound as a GPR40 agonist has been determined through various in vitro functional assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Species | Cell Line | Parameter | Value | Reference |
| IP-One Assay | Human | Recombinant | EC50 | 9 nM | [2] |
| IP-One Assay | Mouse | Recombinant | EC50 | 4.1 nM | [2] |
| IP-One Assay | Rat | Recombinant | EC50 | 8.6 nM | [2] |
| Functional Assay | N/A | N/A | EC50 | 0.07 µM | [3] |
Note: While radioligand binding assays and β-arrestin recruitment assays are crucial for a comprehensive understanding of a GPCR agonist's profile, specific Ki and β-arrestin recruitment EC50 values for this compound are not publicly available at the time of this writing.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the full agonistic activity of this compound.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound to the target receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human GPR40 receptor.
-
Incubation: The membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled GPR40 ligand (e.g., [³H]-TAK-875) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
IP-One Assay (Inositol Monophosphate Accumulation)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway, as a direct measure of GPR40 activation.
Methodology:
-
Cell Culture: Cells stably expressing the GPR40 receptor (e.g., HEK293) are seeded in a multi-well plate.
-
Compound Addition: The cells are stimulated with varying concentrations of this compound in the presence of LiCl (which inhibits the degradation of IP1).
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to convert the signal to IP1 concentration, and the EC50 value is determined by plotting the IP1 concentration against the this compound concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.
Methodology:
-
Cell Culture: MIN6 cells, a mouse pancreatic β-cell line, are cultured to an appropriate confluency.
-
Pre-incubation: The cells are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: The cells are then incubated with a high-glucose buffer containing varying concentrations of this compound.
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Quantification: Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: The amount of insulin secreted is plotted against the concentration of this compound to determine the EC50 value for the potentiation of GSIS.
GLP-1 Secretion Assay
This assay evaluates the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells.
Methodology:
-
Cell Culture: STC-1 cells, a murine enteroendocrine cell line, are cultured in multi-well plates.
-
Stimulation: The cells are incubated with varying concentrations of this compound.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: The GLP-1 concentration is plotted against the this compound concentration to determine the EC50 for GLP-1 secretion.
β-Arrestin Recruitment Assay (General Protocol)
This assay is used to determine if receptor activation by an agonist leads to the recruitment of β-arrestin, a key protein involved in GPCR desensitization and signaling.
Methodology:
-
Cell Line: A cell line is engineered to co-express the GPR40 receptor fused to a reporter tag (e.g., a luciferase or fluorescent protein fragment) and β-arrestin fused to a complementary reporter tag.
-
Compound Addition: The cells are treated with varying concentrations of this compound.
-
Recruitment and Signal Generation: Agonist binding to GPR40 induces a conformational change, leading to the recruitment of the tagged β-arrestin. This brings the two reporter tags into close proximity, generating a measurable signal (e.g., light emission in a BRET assay, fluorescence in a FRET assay, or enzyme activity in an enzyme fragment complementation assay).
-
Data Analysis: The signal intensity is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Conclusion
This compound is a potent, full agonist of the GPR40 receptor, activating the Gαq signaling pathway to promote glucose-dependent insulin secretion and GLP-1 release. The experimental data, derived from a suite of well-established in vitro assays, robustly support its classification as a full agonist. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other novel GPR40 agonists, facilitating further research into their therapeutic potential for metabolic diseases.
References
The GPR40 Agonist BMS-986118: A Technical Guide to its Glucose-Dependent Insulinotropic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This receptor is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] this compound has demonstrated a dual mechanism of action, not only enhancing insulin secretion but also promoting the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1), further contributing to its glucose-lowering effects.[1] This technical guide provides an in-depth overview of the preclinical data supporting the glucose-dependent insulinotropic effects of this compound, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Core Mechanism of Action: GPR40 Agonism
This compound exerts its effects by binding to and activating GPR40 on pancreatic β-cells. This activation initiates a signaling cascade that amplifies the insulin secretion response to elevated blood glucose levels.
Signaling Pathway
The binding of this compound to GPR40 triggers the activation of the Gαq/11 subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. This pathway works in concert with the primary glucose-sensing pathway of the β-cell, thus potentiating insulin secretion in a glucose-dependent manner.
Quantitative Data on In Vitro and In Vivo Efficacy
The potency and efficacy of this compound have been characterized in a series of preclinical studies. The data are summarized in the tables below.
Table 1: In Vitro GPR40 Agonist Potency of this compound
| Species | Assay Type | EC50 (nM) |
| Human | IP1 Accumulation | 9 |
| Mouse | IP1 Accumulation | 4.1 |
| Rat | IP1 Accumulation | 8.6 |
Data presented as the half-maximal effective concentration (EC50) for inositol monophosphate (IP1) accumulation, a measure of Gq-coupled receptor activation.[3]
Table 2: In Vivo Efficacy of this compound in a Zucker Diabetic Fatty (ZDF) Rat Model
| Treatment Group | Dose (mg/kg) | Change in HbA1c (%) |
| Vehicle | - | - |
| This compound | 1 | -2.5 |
| This compound | 3 | -2.5 |
| This compound | 10 | -2.5 |
| This compound | 15 | -2.5 |
Data represent the percentage decrease in hemoglobin A1c (HbA1c) levels after treatment in ZDF rats, indicating improved glycemic control.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro IP1 Accumulation Assay for GPR40 Agonism
This assay quantifies the agonist activity of this compound at the GPR40 receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing human, mouse, or rat GPR40 are cultured in appropriate growth medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Stimulation: The growth medium is replaced with a stimulation buffer containing a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified time (e.g., 60 minutes) at 37°C to allow for receptor activation and IP1 accumulation.
-
Cell Lysis and Detection: The cells are lysed, and IP1 levels are quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.
-
Data Analysis: The HTRF signal is measured on a compatible plate reader. The data are then used to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard preclinical model used to assess a compound's ability to improve glucose disposal.
Methodology:
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant rodent models of type 2 diabetes are used.
-
Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected via the tail vein to measure fasting glucose and insulin levels.
-
Compound Administration: this compound or vehicle is administered orally at the desired doses.
-
Glucose Challenge: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, an oral bolus of glucose (e.g., 2 g/kg) is administered.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Analysis: Plasma is separated from the blood samples, and glucose and insulin concentrations are measured using standard biochemical assays (e.g., glucose oxidase method for glucose and ELISA for insulin).
-
Data Interpretation: The data are plotted as plasma glucose or insulin concentration versus time. The Area Under the Curve (AUC) is calculated to quantify the overall glucose excursion and insulin response. A reduction in the glucose AUC and an increase in the insulin AUC in the this compound-treated groups compared to the vehicle group indicate improved glucose tolerance and enhanced insulin secretion.
Conclusion
This compound is a potent GPR40 agonist that effectively enhances glucose-dependent insulin secretion and improves glycemic control in preclinical models of type 2 diabetes. Its dual action on both insulin and incretin secretion makes it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of diabetes and metabolic diseases.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Interactions of BMS-986118 with the GPR40 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Developed for the potential treatment of type 2 diabetes, this molecule has demonstrated a dual mechanism of action by promoting both glucose-dependent insulin secretion and the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[2][3][4] This guide provides a detailed overview of the molecular interactions of this compound with the GPR40 receptor, including quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows.
This compound is classified as a full agonist, and in some literature, as an ago-allosteric modulator (agoPAM).[3][5] This classification distinguishes it from partial agonists and is key to its dual effect on both pancreatic β-cells and intestinal L-cells, leading to a more comprehensive glycemic control.[5][6]
Quantitative Data
| Parameter | Species | Value (nM) | Assay Type | Reference |
| EC50 | Human | 9 | IP1 Accumulation | [4] |
| EC50 | Mouse | 4.1 | IP1 Accumulation | [4] |
| EC50 | Rat | 8.6 | IP1 Accumulation | [4] |
| EC50 | Not Specified | 70 | Not Specified | [2][7] |
Signaling Pathways
Activation of the GPR40 receptor by this compound initiates a cascade of intracellular signaling events. As a full agonist, it is understood to primarily signal through the Gαq pathway, with the potential to also engage the Gαs pathway, which is characteristic of some GPR40 agoPAMs.[6]
Gαq Signaling Pathway
The canonical signaling pathway for GPR40 activation, leading to insulin secretion from pancreatic β-cells, is mediated by the Gαq subunit.
Inferred Gαs Signaling Pathway
The ability of this compound to stimulate GLP-1 secretion from intestinal L-cells is a hallmark of GPR40 full agonists/agoPAMs, which is often associated with the engagement of the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP).[6] While direct experimental evidence for this compound-induced cAMP production is not prominent in the public literature, this pathway is inferred from its functional profile.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize the interaction of this compound with the GPR40 receptor.
IP1 Accumulation Assay (HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation, and is a common method for assessing the potency of GPR40 agonists.
Principle: Activation of Gαq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. The inclusion of lithium chloride (LiCl) inhibits the degradation of IP1, allowing it to accumulate and be measured, typically using Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human, mouse, or rat GPR40 receptor are cultured to 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into 384-well white plates at a density of 10,000-20,000 cells per well and incubated overnight.
-
Compound Preparation: this compound is serially diluted in an appropriate assay buffer containing LiCl to achieve a range of final concentrations.
-
Cell Stimulation: The culture medium is removed, and the diluted compound solutions are added to the cells. The plates are then incubated for 60-90 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) are added according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF assay kit).
-
Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), the HTRF signal is read on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence intensities at the two emission wavelengths is calculated, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Potency Assays
Important Note on Compound Identification: The compound specified, BMS-986118, is a potent and selective G protein-coupled receptor 40 (GPR40) agonist with applications in type 2 diabetes research.[1][2][3] It is important to distinguish this from Bristol Myers Squibb's lysophosphatidic acid receptor 1 (LPA1) antagonists, such as BMS-986278 and BMS-986020, which are investigated for the treatment of pulmonary fibrosis.[4][5][6][7][8][9] This document will provide protocols for both this compound (as a GPR40 agonist) and for LPA1 antagonists to ensure comprehensive guidance.
Part 1: this compound - A GPR40 Agonist
Introduction
This compound is an orally active, selective agonist for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[10][11] The potency of GPR40 agonists like this compound is typically determined by measuring their ability to activate the Gq signaling pathway, leading to an increase in intracellular calcium or the accumulation of inositol monophosphate (IP1).
Signaling Pathway of GPR40
Upon binding of an agonist like this compound, GPR40 couples to the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[11] Some GPR40 agonists have also been shown to signal through Gs, leading to cAMP production.[12][13]
Data Presentation: Potency of this compound
The following table summarizes the reported EC50 values for this compound in various in vitro assays.
| Compound | Target | Assay Type | Species | Reported EC50 | Reference |
| This compound | GPR40 | IP1 Accumulation | Human | 9 nM | [14] |
| This compound | GPR40 | IP1 Accumulation | Mouse | 4.1 nM | [14] |
| This compound | GPR40 | IP1 Accumulation | Rat | 8.6 nM | [14] |
| This compound | GPR40 | Not Specified | Not Specified | 0.07 µM (70 nM) | [1][3] |
Experimental Protocol: IP-One HTRF Assay for GPR40 Agonist Potency
This protocol describes a method to determine the EC50 of this compound by measuring the accumulation of inositol monophosphate (IP1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
IP-One HTRF assay kit (contains d2-labeled IP1, anti-IP1-Cryptate, and lysis buffer)
-
Stimulation buffer
-
384-well white microplates
-
HTRF-compatible plate reader
Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing GPR40 in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Seed the cells into a 384-well white plate at an optimized density and incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in the stimulation buffer to create a range of concentrations for the dose-response curve.
-
-
Cell Stimulation:
-
Remove the culture medium from the cell plate.
-
Add the prepared compound dilutions to the respective wells. Include wells with stimulation buffer only as a negative control.
-
Incubate the plate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.[15]
-
-
Lysis and HTRF Reaction:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).[17]
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Part 2: LPA1 Antagonists (e.g., BMS-986278, BMS-986020)
Introduction
BMS-986278 and BMS-986020 are antagonists of the lysophosphatidic acid receptor 1 (LPA1).[4][6][7][8] The LPA-LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[6][8] The potency of LPA1 antagonists is determined by their ability to inhibit the downstream signaling induced by LPA, such as calcium mobilization.
Signaling Pathway of LPA1
LPA1 is a G protein-coupled receptor that can couple to multiple G proteins, including Gi, Gq, and G12/13.[18] The Gq-mediated pathway is often used to assess antagonist activity. Similar to GPR40, LPA1 activation by LPA leads to PLC activation, IP3 production, and a subsequent increase in intracellular calcium.[18][19]
Data Presentation: Potency of LPA1 Antagonists
The following table summarizes reported IC50 values for relevant LPA1 antagonists.
| Compound | Target | Assay Type | Species | Reported IC50 | Reference |
| BMS-986020 | BSEP | Transporter Inhibition | Not Specified | 4.8 µM | [20] |
| BMS-986020 | MRP4 | Transporter Inhibition | Not Specified | 6.2 µM | [20] |
| BMS-986020 | MDR3 | Transporter Inhibition | Not Specified | 7.5 µM | [20] |
Note: Specific IC50 values for BMS-986278 in cell-based potency assays are less commonly reported in publicly available literature but its development is well-documented.[4][5][8][9]
Experimental Protocol: Calcium Mobilization Assay for LPA1 Antagonist Potency
This protocol describes a method to determine the IC50 of an LPA1 antagonist by measuring its ability to inhibit LPA-induced calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing human LPA1 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
LPA (agonist)
-
LPA1 antagonist (e.g., BMS-986278)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Seed LPA1-expressing cells into a 96- or 384-well black, clear-bottom plate and incubate overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for an appropriate time (e.g., 60 minutes) at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the LPA1 antagonist in assay buffer.
-
Prepare a solution of LPA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the antagonist dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence for a short period.
-
Use the instrument's automated injector to add the LPA solution to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.[21][22][23]
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Normalize the data, setting the signal from cells with no antagonist as 100% and the signal from cells with no agonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 5. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 18. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Assessing GLP-1 Secretion with BMS-986118 in STC-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from enteroendocrine L-cells in the gut in response to nutrient ingestion.[1][2] It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin secretion, inhibiting glucagon release, and slowing gastric emptying.[2][3][4] The murine neuroendocrine tumor cell line, STC-1, is a well-established in vitro model for studying the mechanisms of GLP-1 secretion as they endogenously express various nutrient receptors and secrete GLP-1 in response to stimuli.[5]
BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[6][7] GPR40 is highly expressed in enteroendocrine cells.[8] Agonism of GPR40 by compounds like this compound has been shown to promote the secretion of incretins, including GLP-1, making it a target for the treatment of type 2 diabetes.[6][7] This document provides a detailed protocol for assessing the effect of this compound on GLP-1 secretion in STC-1 cells.
Signaling Pathway of this compound in Enteroendocrine L-Cells
This compound stimulates GLP-1 secretion by activating GPR40 on the surface of enteroendocrine L-cells. This activation initiates a downstream signaling cascade primarily involving Gαq, leading to an increase in intracellular calcium concentrations, which is a critical trigger for the exocytosis of GLP-1-containing granules.[8][9]
Experimental Protocols
STC-1 Cell Culture
This protocol is adapted from established methods for culturing STC-1 cells.[5][10]
Materials:
-
STC-1 cells (e.g., ATCC® CRL-3254™)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture flasks (T-75)
-
Cell culture plates (24-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of STC-1 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask. Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.[10] Neutralize trypsin with complete growth medium and re-plate at a 1:10 dilution for maintenance.[10]
GLP-1 Secretion Assay
This protocol outlines the stimulation of STC-1 cells with this compound to measure GLP-1 release.
Materials:
-
STC-1 cells cultured in a 24-well plate
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle)
-
HEPES buffer (or other suitable assay buffer, e.g., KRB)
-
DPP-4 inhibitor (e.g., Sitagliptin) or a broad-spectrum protease inhibitor cocktail (e.g., PMSF).[5][11]
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed STC-1 cells into 24-well plates at a density of 2 x 10⁵ cells/well. Culture for 48 hours or until they reach approximately 80% confluency.[5]
-
Starvation: Aspirate the growth medium and gently wash the cells twice with 1 mL of HEPES buffer.[5] Add 500 µL of fresh HEPES buffer to each well and incubate for 30-60 minutes at 37°C to establish a basal state.[5]
-
Preparation of Treatment Solutions: Prepare stock solutions of this compound in DMSO. Serially dilute the stock solution in HEPES buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%). Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Stimulation: Carefully remove the starvation buffer. Add 400 µL of the prepared treatment solutions (including vehicle control and various concentrations of this compound) to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2 hours).[12]
-
Supernatant Collection: After incubation, collect the supernatant (approximately 400 µL) from each well into microcentrifuge tubes containing a DPP-4 inhibitor or protease inhibitor cocktail to prevent GLP-1 degradation.[5][11]
-
Sample Processing: Centrifuge the tubes at 850 x g for 5 minutes at 4°C to pellet any detached cells.[5] Transfer the clear supernatant to a new set of tubes. Samples are now ready for GLP-1 quantification or can be stored at -80°C.[5]
GLP-1 Quantification (ELISA)
Quantify the total or active GLP-1 concentration in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5][13]
General ELISA Steps:
-
Prepare GLP-1 standards and samples as per the kit protocol.[14]
-
Add standards, controls, and samples to the antibody-coated microplate.
-
Incubate with a detection antibody.
-
Add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm).[13]
-
Calculate GLP-1 concentrations by interpolating from the standard curve.
Data Normalization (Protein Assay)
To account for variations in cell number per well, normalize the GLP-1 secretion data to the total cellular protein content.[5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit or similar (e.g., Bradford assay)
Procedure:
-
Cell Lysis: After collecting the supernatant, wash the remaining cells in each well with 1 mL of cold PBS.[5]
-
Add 100-200 µL of cold cell lysis buffer to each well and incubate on ice for 20 minutes.[5]
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[5]
-
Collect the supernatant (total protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.
-
Normalization: Express the GLP-1 concentration (e.g., in pM) relative to the total protein content (e.g., in mg) for each well (pM/mg protein).
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different treatment groups.
| Treatment Group | Concentration | GLP-1 Secretion (pM) (Mean ± SEM) | Normalized GLP-1 (pM/mg protein) (Mean ± SEM) | Fold Change over Vehicle |
| Vehicle Control | 0.1% DMSO | 15.2 ± 1.8 | 76.0 ± 9.0 | 1.0 |
| This compound | 1 nM | 25.8 ± 2.5 | 129.0 ± 12.5 | 1.7 |
| This compound | 10 nM | 48.6 ± 4.1 | 243.0 ± 20.5 | 3.2 |
| This compound | 100 nM | 85.4 ± 7.9 | 427.0 ± 39.5 | 5.6 |
| This compound | 1 µM | 112.5 ± 10.3 | 562.5 ± 51.5 | 7.4 |
| Positive Control | 50 mM KCl | 95.7 ± 8.8 | 478.5 ± 44.0 | 6.3 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Mandatory Visualization
References
- 1. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glucagon.com [glucagon.com]
- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathways involved in the detection of peptones by murine small intestinal enteroendocrine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STC-1 cell culture [protocols.io]
- 11. DSpace [cora.ucc.ie]
- 12. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anshlabs.com [anshlabs.com]
- 14. mesoscale.com [mesoscale.com]
Application Notes and Protocols for In Vivo Administration of BMS-986118 in Rat Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Note on Mechanism of Action: Initial information suggested BMS-986118 is a MAS (GPR44/CRTH2) antagonist. However, extensive review of the scientific literature confirms that This compound is a potent and selective G protein-coupled receptor 40 (GPR40) agonist .[1][2] Its therapeutic effect in diabetes models is achieved through the potentiation of glucose-dependent insulin secretion and the stimulation of glucagon-like peptide-1 (GLP-1) release. These application notes are based on its validated mechanism as a GPR40 agonist.
Introduction
This compound is an orally bioavailable small molecule that acts as a full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in modulating insulin secretion in response to fatty acids. By activating GPR40, this compound enhances glucose-stimulated insulin secretion (GSIS) and promotes the release of the incretin hormone GLP-1.[1] This dual action makes it an effective agent for improving glycemic control. In preclinical studies, this compound has demonstrated robust glucose-lowering effects in rat models of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat.[1] These notes provide detailed protocols for the in vivo administration of this compound to evaluate its efficacy in diabetic rat models.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade within the pancreatic β-cell, leading to enhanced insulin secretion. The pathway is primarily Gq-coupled, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for the exocytosis of insulin-containing granules.
References
Application Notes and Protocols for Measuring Insulinotropic Effects of a GPR119 Agonist in MIN6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] This dual mechanism makes GPR119 agonists attractive candidates for novel anti-diabetic drugs. The mouse insulinoma 6 (MIN6) cell line is a widely used in vitro model for studying pancreatic β-cell function, as it retains the key characteristics of glucose-stimulated insulin secretion (GSIS).
This document provides detailed protocols for measuring the insulinotropic effects of a potent and selective GPR119 agonist, AR231453, in MIN6 cells. While the initial topic mentioned BMS-986118, publicly available scientific literature identifies it as a GPR40 agonist. Therefore, we have substituted it with the well-characterized GPR119 agonist AR231453 to provide accurate and relevant protocols. The following sections detail the necessary procedures for cell culture, measurement of insulin secretion, and assessment of the intracellular signaling pathway activation.
Data Presentation
The following tables summarize representative quantitative data for the effects of the GPR119 agonist AR231453.
Table 1: AR231453-Induced Insulin Secretion in MIN6 Cells
| Treatment Group | AR231453 Concentration | Glucose Concentration (mM) | Insulin Secreted (Normalized to Control) |
| Low Glucose Control | 0 µM | 2.8 | 1.0 |
| High Glucose Control | 0 µM | 16.7 | 4.5 |
| AR231453 | 0.1 µM | 16.7 | 6.2 |
| AR231453 | 1 µM | 16.7 | 8.9 |
| AR231453 | 10 µM | 16.7 | 12.3 |
Data are representative and may vary based on experimental conditions.
Table 2: AR231453-Induced cAMP Accumulation
| Cell Line | Parameter | Value (nM) |
| HEK293 (human GPR119) | EC50 | 4.7[1] |
| HIT-T15 cells | EC50 | 3.5[1] |
EC50 values represent the concentration of agonist that gives half-maximal response.
Experimental Protocols
MIN6 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the MIN6 mouse insulinoma cell line.
Materials:
-
MIN6 cells
-
High-glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
β-mercaptoethanol
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing high-glucose DMEM with 15% (v/v) heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of MIN6 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: Change the culture medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Subculturing: Neutralize the trypsin with 6-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density (e.g., 1:3 to 1:6 split ratio).
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to measure the potentiation of glucose-stimulated insulin secretion by AR231453 in MIN6 cells.
Materials:
-
MIN6 cells
-
24-well or 96-well cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.
-
KRBH with low glucose (2.8 mM)
-
KRBH with high glucose (16.7 mM)
-
AR231453 stock solution (in DMSO)
-
Sterile microcentrifuge tubes
-
Mouse Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 24-well or 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture for 48-72 hours.
-
Pre-incubation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
Compound Preparation: During the pre-incubation, prepare treatment solutions by diluting AR231453 stock solution to the desired final concentrations in KRBH buffer containing high glucose (16.7 mM). Also, prepare control solutions: low glucose (2.8 mM) KRBH and high glucose (16.7 mM) KRBH with vehicle (DMSO).
-
Stimulation: After pre-incubation, carefully aspirate the buffer. Add the respective treatment and control solutions to the wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Following incubation, collect the supernatant from each well into separate microcentrifuge tubes.
-
Sample Clarification: Centrifuge the collected supernatants at 500 x g for 5 minutes to pellet any detached cells.
-
Storage: Transfer the clarified supernatants to new tubes and store at -20°C or -80°C until insulin measurement by ELISA.
-
Insulin Quantification: Thaw the samples and quantify the insulin concentration using a mouse insulin ELISA kit, following the manufacturer's instructions.
Intracellular cAMP Measurement Assay
This protocol outlines the procedure to measure the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to GPR119 activation by AR231453.
Materials:
-
MIN6 cells
-
96-well or 384-well white, opaque cell culture plates
-
Assay buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
AR231453 stock solution (in DMSO)
-
Forskolin (positive control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
Procedure:
-
Cell Seeding: Seed MIN6 cells into a white, opaque 96-well or 384-well plate at a suitable density and culture for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Treatment: Aspirate the culture medium and add the prepared compound and control solutions to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[1]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit. This typically involves adding a lysis reagent followed by detection reagents.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal (e.g., luminescence or HTRF ratio) against the logarithm of the AR231453 concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
Visualizations
Caption: GPR119 signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for the GSIS assay.
Caption: Workflow for the intracellular cAMP assay.
References
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Assessment of BMS-986118
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for type 2 diabetes.
Pharmacodynamic Profile of this compound
This compound demonstrates a dual mechanism of action by promoting both glucose-dependent insulin and incretin (GLP-1) secretion.[1] This activity is driven by its potent agonism of the GPR40 receptor.
In Vitro Potency
The in vitro potency of this compound has been assessed through IP1 assays, which measure the accumulation of inositol monophosphate as an indicator of Gq-coupled GPCR activation.
| Species | EC50 (nM) in IP1 Assay |
| Human | 9.0[2] |
| Mouse | 4.1[2] |
| Rat | 8.6[2] |
Table 1: In vitro potency of this compound in GPR40 IP1 assays across different species.
Another study reported an EC50 of 0.07 µM (70 nM) for this compound.[3] Differences in experimental systems and assay conditions may account for this variation.
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the glucose-lowering effects of this compound.
| Animal Model | Dosing | Key Findings |
| Rats | 1 and 3 mg/kg | Increased levels of active GLP-1.[2] |
| ZDF Rats | 1-15 mg/kg | Potent 2.5% decrease in hemoglobin A1c levels.[2] |
Table 2: In vivo pharmacodynamic effects of this compound in preclinical models.
Furthermore, this compound has shown synergistic effects when co-administered with dipeptidyl peptidase IV (DPP-IV) inhibitors.[2]
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in several preclinical species, demonstrating good oral bioavailability and a moderate half-life.
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mouse | 100[2] | 3.1[2] |
| Rat | 47[2] | 4.0[2] |
| Dog | 62[2] | 5.2[2] |
| Monkey | 61[2] | 13[2] |
Table 3: Key pharmacokinetic parameters of this compound in preclinical species.
Experimental Protocols
Protocol 1: In Vitro GPR40 Activation Assay (IP1 Accumulation)
This protocol outlines a general procedure for assessing the in vitro potency of this compound by measuring IP1 accumulation in cells expressing the GPR40 receptor.
Materials:
-
HEK293 cells stably expressing human, mouse, or rat GPR40
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IP-One Gq HTRF Assay Kit
-
This compound
-
Assay plates (e.g., 384-well white plates)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the GPR40-expressing cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for the recommended time at 37°C to stimulate GPR40 activation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate in the dark and then read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals and plot the results as a function of the this compound concentration to determine the EC50 value.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol describes a method to evaluate the in vivo efficacy of this compound on glucose control.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for oral gavage
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Tools for blood sampling (e.g., lancets, capillaries)
Procedure:
-
Acclimation and Fasting: Acclimate the rats to the experimental conditions and fast them overnight prior to the study.
-
Compound Administration: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Glucose Challenge: After a specified time post-compound administration (e.g., 30 or 60 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for PK/PD studies of this compound.
References
Application Notes and Protocols for BMS-986118 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of BMS-986118 stock solutions intended for in vitro cell culture experiments. The following protocols and recommendations are based on best practices for handling small molecule inhibitors.
Important Note on Physicochemical Data: As of the compilation of this document, the specific molecular weight and solubility of this compound in dimethyl sulfoxide (DMSO) are not publicly available. This information is critical for the accurate preparation of stock solutions of a defined molar concentration. It is imperative that researchers obtain the precise molecular weight and solubility data from the compound supplier before proceeding with the preparation of stock solutions. The following protocol provides a generalized procedure and utilizes an assumed molecular weight for calculation demonstration purposes only.
Introduction
This compound is a subject of scientific inquiry, and the accurate preparation of its stock solutions is the foundational step for reliable and reproducible in vitro experimental results. This application note outlines the necessary materials, safety precautions, and a step-by-step protocol for dissolving and storing this compound.
Physicochemical Data and Solvent Selection
The selection of an appropriate solvent is crucial for the complete dissolution and stability of the compound. For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity.
Table 1: Physicochemical and Stock Solution Parameters for this compound
| Parameter | Value | Notes |
| Molecular Weight ( g/mol ) | Not Publicly Available (Assumed: 500.00 for calculation) | Crucial to obtain from the supplier for accurate molarity. |
| Recommended Solvent | High-purity, anhydrous DMSO | Minimizes degradation and reaction with the compound. |
| Typical Stock Concentration | 10 mM | Can be adjusted based on experimental needs and solubility. |
| Storage Temperature | -20°C or -80°C | Aliquoting is recommended to avoid freeze-thaw cycles. |
| Final DMSO Concentration in Media | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The mass of the compound to be weighed is based on an assumed molecular weight of 500.00 g/mol and should be adjusted according to the actual molecular weight provided by the supplier.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-handling Preparation: Before opening, centrifuge the vial containing the this compound powder at a low speed for a few seconds to ensure all the powder is at the bottom of the vial.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example Calculation (with assumed Molecular Weight of 500.00 g/mol for 1 mL of 10 mM stock): Mass (mg) = 10 mM x 1 mL x 500.00 g/mol = 5 mg
-
Weighing the Compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. b. Vortex the solution for several minutes to facilitate dissolution. c. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Signaling Pathways and Experimental Workflow
The preparation of a stock solution is the initial step in a series of procedures for cell-based assays. The following diagram illustrates the general workflow from stock solution preparation to its application in cell culture experiments.
Caption: Workflow for this compound Stock Preparation and Use.
Conclusion
The careful and accurate preparation of this compound stock solutions is paramount for the integrity of subsequent cell culture experiments. Researchers must obtain the precise molecular weight from the supplier to ensure the correct molar concentration of their stock solutions. By following the outlined protocol and adhering to good laboratory practices, scientists can prepare stable and reliable stock solutions for their research needs. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any solvent effects.
Application of BMS-986118 in Studying G protein-coupled receptor 40 (GPR40) Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. BMS-986118 is a potent and selective GPR40 agonist that has been instrumental in elucidating the downstream signaling pathways of this receptor and exploring its therapeutic potential.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study GPR40 signaling.
This compound demonstrates a dual mechanism of action, promoting both insulin and incretin secretion.[2][3] In vitro studies have shown its potent and selective agonist activity, while in vivo models have confirmed its efficacy in improving glucose control.[1][2]
GPR40 Signaling Pathway
Activation of GPR40 by agonists like this compound primarily initiates a signaling cascade through the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key driver of insulin granule exocytosis from pancreatic β-cells. DAG, in concert with the increased Ca2+, activates protein kinase C (PKC), which further contributes to the potentiation of insulin secretion.
Interestingly, some synthetic GPR40 agonists have been shown to also engage the Gαs signaling pathway, leading to the production of cyclic AMP (cAMP), another important second messenger in insulin and GLP-1 secretion. This suggests the possibility of biased agonism at the GPR40 receptor, which could be exploited for therapeutic benefit.[4]
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Synergy of BMS-986118 and DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and executing pre-clinical studies to evaluate the synergistic potential of BMS-986118, a G protein-coupled receptor 40 (GPR40) agonist, in combination with Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). This compound exhibits a dual mechanism of action, promoting both glucose-dependent insulin secretion and incretin (GLP-1) secretion.[1][2][3] DPP-IV inhibitors, on the other hand, prevent the degradation of incretin hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), thereby prolonging their activity.[4][5] The combination of these two drug classes presents a promising therapeutic strategy by augmenting the incretin axis through complementary mechanisms. One study has already indicated that this compound demonstrates synergistic effects with DPP-IV inhibitors.[6]
These protocols will guide researchers through in vitro and in vivo experimental designs to rigorously assess this synergy, providing detailed methodologies for key assays and data analysis.
Signaling Pathways
This compound acts as an agonist for GPR40, a receptor primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[3] Activation of GPR40 in β-cells potentiates glucose-stimulated insulin secretion (GSIS). In L-cells, GPR40 stimulation leads to the secretion of glucagon-like peptide-1 (GLP-1).[6]
DPP-IV is an enzyme that rapidly inactivates incretin hormones, including GLP-1 and GIP, by cleaving their N-terminal dipeptides.[4][5][7] DPP-IV inhibitors block this enzymatic activity, leading to elevated levels and prolonged action of endogenous incretins.[4][5]
The synergistic hypothesis is that this compound-induced GLP-1 secretion will be protected from degradation by the co-administered DPP-IV inhibitor, leading to a supra-additive effect on insulin secretion and glucose control.
Experimental Design Workflow
A systematic approach is crucial for evaluating the synergy between this compound and DPP-IV inhibitors. The workflow should progress from in vitro characterization to in vivo efficacy studies.
In Vitro Experimental Protocols
Cell Lines
-
STC-1 Cells: A murine enteroendocrine cell line that expresses GPR40 and secretes GLP-1 in response to stimuli.[7][8] Ideal for studying the effects of this compound on GLP-1 secretion.
-
INS-1E Cells: A rat insulinoma cell line that is a well-established model for studying glucose-stimulated insulin secretion (GSIS) and expresses GPR40.
-
Caco-2 Cells: A human colon adenocarcinoma cell line that differentiates into enterocyte-like cells and expresses DPP-IV.[9][10] Useful for assessing the inhibitory activity of DPP-IV inhibitors.
Single Agent Dose-Response Assays
Objective: To determine the half-maximal effective concentration (EC50) of this compound and the half-maximal inhibitory concentration (IC50) of the selected DPP-IV inhibitor.
Protocol for this compound EC50 in STC-1 Cells (GLP-1 Secretion):
-
Seed STC-1 cells in a 24-well plate and culture to 80-90% confluency.
-
Wash cells with Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
-
Pre-incubate cells in KRBB for 1 hour at 37°C.
-
Aspirate the buffer and add fresh KRBB containing a range of this compound concentrations (e.g., 0.01 nM to 1 µM) and a stimulatory concentration of glucose (e.g., 10 mM).
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure active GLP-1 levels using a commercially available ELISA kit.
-
Plot the dose-response curve and calculate the EC50 using non-linear regression.
Protocol for DPP-IV Inhibitor IC50 in Caco-2 Cells:
-
Seed Caco-2 cells in a 96-well plate and culture for 2 days post-confluency to allow for differentiation.[9]
-
Wash cells with assay buffer (e.g., PBS).
-
Add a range of DPP-IV inhibitor concentrations (e.g., Sitagliptin: 1 nM to 10 µM) to the wells and incubate for 30 minutes at 37°C.
-
Add a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC) to each well.
-
Measure fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the percent inhibition for each inhibitor concentration.
-
Plot the dose-response curve and calculate the IC50.
In Vitro Synergy Assay (Checkerboard Method)
Objective: To assess the synergistic effects of this compound and a DPP-IV inhibitor on GLP-1 secretion from STC-1 cells.
Protocol:
-
Prepare serial dilutions of this compound and the DPP-IV inhibitor (e.g., Sitagliptin) in KRBB. A suggested concentration range for this compound is based on its EC50 (e.g., 0.07 µM), and for Sitagliptin, a range around its IC50 can be used (e.g., 5 nM).[11]
-
In a 96-well plate, add the diluted this compound along the y-axis and the diluted DPP-IV inhibitor along the x-axis. This creates a matrix of combination concentrations. Include wells with single agents and no treatment as controls.
-
Seed STC-1 cells in the 96-well plate and culture to 80-90% confluency.
-
Perform the GLP-1 secretion assay as described in section 3.2, adding the drug combinations to the cells.
-
Measure active GLP-1 concentrations in the supernatant.
Data Analysis for Synergy
The Combination Index (CI) is calculated using the Chou-Talalay method.[2][12][13]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The data can also be visualized using an isobologram.[14][15]
In Vivo Experimental Protocols
Animal Models
-
db/db Mice: A genetic model of obesity, insulin resistance, and T2DM.
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model that develops obesity, hyperlipidemia, insulin resistance, and T2DM.[16]
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of single and combination drug treatments on glucose disposal.
Protocol (for db/db mice): [1][4]
-
Fast mice overnight (approximately 16 hours) with free access to water.[4]
-
Record baseline blood glucose from a tail snip.
-
Administer this compound, the DPP-IV inhibitor, the combination, or vehicle via oral gavage.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood samples can also be collected at these time points to measure plasma insulin and active GLP-1 levels.
Chronic Efficacy Study
Objective: To assess the long-term effects of the combination therapy on glycemic control.
Protocol:
-
Use diabetic animal models (e.g., ZDF rats).
-
Treat animals daily with this compound, a DPP-IV inhibitor, the combination, or vehicle for several weeks (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, perform an OGTT.
-
Collect blood samples to measure HbA1c, fasting glucose, insulin, and lipids.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Single Agent Potency
| Compound | Cell Line | Assay | Endpoint | Potency (EC50/IC50) |
| This compound | STC-1 | GLP-1 Secretion | EC50 | |
| DPP-IV Inhibitor | Caco-2 | DPP-IV Inhibition | IC50 | |
| This compound | INS-1E | Insulin Secretion | EC50 |
Table 2: In Vitro Synergy Analysis (GLP-1 Secretion in STC-1 Cells)
| This compound (nM) | DPP-IV Inhibitor (nM) | Observed GLP-1 (pM) | Expected GLP-1 (pM) | Combination Index (CI) |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
Table 3: In Vivo Oral Glucose Tolerance Test (Area Under the Curve)
| Treatment Group | Glucose AUC (mg/dLmin) | Insulin AUC (ng/mLmin) | GLP-1 AUC (pM*min) |
| Vehicle | |||
| This compound | |||
| DPP-IV Inhibitor | |||
| Combination |
Table 4: Chronic Efficacy Study in ZDF Rats
| Treatment Group | HbA1c (%) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle | |||||
| This compound | |||||
| DPP-IV Inhibitor | |||||
| Combination |
Conclusion
References
- 1. protocols.io [protocols.io]
- 2. combosyn.com [combosyn.com]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EVALUATION OF CYTOTOXIC AND GENOTOXIC EFFECTS OF SAXAGLIPTIN [paper.researchbib.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BMS-986118 solubility issues in aqueous solutions
Welcome to the technical support center for BMS-986118. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing precipitation or incomplete dissolution of this compound when preparing my aqueous working solutions. What are the recommended steps to improve its solubility?
A1: Poor aqueous solubility is a known challenge for many small molecule inhibitors. This compound, as a complex organic molecule, may require specific handling to achieve complete dissolution for in vitro and cell-based assays. Below is a step-by-step guide to troubleshoot and improve solubility.
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can promote precipitation.
Q3: At what concentration should I prepare my this compound stock solution?
A3: It is advisable to prepare a stock solution at a concentration range of 10-50 mM in 100% DMSO. This allows for subsequent dilution into your aqueous experimental buffer while keeping the final DMSO concentration at a non-toxic level (typically ≤0.5%).
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A4: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Decrease the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.
-
Use a Co-solvent: The addition of a small percentage of a water-miscible organic solvent to your aqueous buffer can enhance the solubility of your compound.
-
Incorporate a Surfactant: Non-ionic surfactants can help maintain the solubility of hydrophobic molecules in aqueous environments.
-
Adjust the pH: If your experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of this compound, as it contains ionizable groups.
Q5: What are the recommended concentrations for co-solvents and surfactants?
A5: When incorporating co-solvents or surfactants, it is essential to start with low concentrations and optimize for your specific experimental conditions, as they can potentially affect your assay.
| Reagent | Recommended Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | May have biological effects at higher concentrations. |
| Polyethylene glycol 400 (PEG-400) | 1-10% (v/v) | Generally well-tolerated by cells. |
| Tween-20 | 0.01-0.1% (v/v) | Can interfere with certain assays. |
| Triton X-100 | 0.01-0.1% (v/v) | Can cause cell lysis at higher concentrations. |
Q6: How should I store my this compound stock solution?
A6: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, so ensure vials are tightly sealed to prevent moisture absorption.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to minimize moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the apparent solubility of this compound in your specific experimental buffer.
-
Materials: 10 mM this compound in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4), 96-well plate, plate reader or visual inspection method.
-
Procedure: a. Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. b. In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final compound concentrations. c. Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours). d. Assess for precipitation either visually or by measuring the absorbance/light scattering at a suitable wavelength (e.g., 600 nm) using a plate reader. e. The highest concentration that remains clear is the approximate kinetic solubility in that buffer.
Signaling Pathway
This compound is a G protein-coupled receptor 40 (GPR40) agonist. GPR40 activation by this compound leads to the stimulation of both Gq and Gs signaling pathways, resulting in a dual mechanism of action that promotes both insulin and incretin secretion.
Technical Support Center: Optimizing BMS-986118 Dosage for In Vivo Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of BMS-986118 for in vivo preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective G protein-coupled receptor 40 (GPR40) agonist.[1][2][3] Its mechanism of action is dual, promoting both glucose-dependent insulin secretion and the secretion of incretins, such as glucagon-like peptide-1 (GLP-1).[1][2][4] This combined action results in improved glucose control.[2]
Q2: What are the suggested starting doses for in vivo preclinical studies?
A2: Based on published preclinical data in rats, effective doses of this compound have been observed in the range of 1 to 15 mg/kg.[4] For initial dose-finding studies, it is recommended to begin with a low dose, for instance, 1 mg/kg, and escalate to higher doses (e.g., 3, 10, and 15 mg/kg) to establish the optimal dose for your specific animal model and experimental outcomes.[4] A dose as low as 0.3 mg/kg has demonstrated synergistic effects when used in combination with other therapeutic agents.[4]
Q3: What is the oral bioavailability of this compound in common preclinical animal models?
A3: this compound has demonstrated favorable oral bioavailability across several species. The reported oral bioavailability is 100% in mice, 47% in rats, 62% in dogs, and 61% in monkeys.[4]
Q4: What is the pharmacokinetic half-life of this compound in preclinical models?
A4: The half-life of this compound varies depending on the animal species. The reported half-lives are approximately 3.1 hours in mice, 4.0 hours in rats, 5.2 hours in dogs, and 13 hours in monkeys.[4]
Q5: How should this compound be prepared for oral administration in animal studies?
A5: While specific formulation details for this compound are not publicly available, a common practice for small molecules in preclinical research is to prepare a solution or suspension. Typical vehicles for oral administration include water with a co-solvent such as PEG 400, or a suspension in a vehicle like 0.5% methylcellulose. It is essential to determine the solubility and stability of this compound in your chosen vehicle to ensure accurate and consistent dosing.
Troubleshooting Guide
Issue 1: High variability in plasma drug concentrations between individual animals.
-
Possible Cause 1: Inconsistent oral gavage technique.
-
Solution: Ensure all personnel involved in dosing are thoroughly trained and proficient in the oral gavage procedure to minimize variability in administration. The volume and rate of administration should be kept consistent for all animals.
-
-
Possible Cause 2: Formulation instability or lack of homogeneity.
-
Solution: If administering a suspension, it is crucial to maintain continuous stirring during the dosing procedure to prevent the compound from settling. It is also recommended to prepare fresh formulations regularly and visually inspect for any signs of precipitation or degradation.
-
-
Possible Cause 3: Influence of food on drug absorption.
-
Solution: The presence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds. To ensure consistent absorption, it is important to standardize the fasting period for all animals prior to dosing.
-
Issue 2: The expected pharmacological effect is not observed (e.g., no significant improvement in glucose tolerance).
-
Possible Cause 1: The administered dose is sub-optimal.
-
Solution: The selected dose may be insufficient for the specific animal model or the severity of the disease state. It is advisable to conduct a dose-response study to identify the optimal dose that produces the desired pharmacological effect.
-
-
Possible Cause 2: Poor drug absorption or rapid metabolism.
-
Solution: While this compound generally exhibits good oral bioavailability, this can be influenced by the specific strain or health condition of the animal model. It is recommended to measure the plasma concentrations of this compound to confirm adequate systemic exposure. If exposure levels are found to be low, consider exploring an alternative route of administration for initial proof-of-concept experiments, if appropriate.
-
-
Possible Cause 3: Inappropriate timing of sample collection for pharmacodynamic analysis.
-
Solution: The timing of endpoint measurements, such as blood glucose levels, should coincide with the time of maximum plasma concentration (Tmax) of the drug. A preliminary pharmacokinetic study to determine the Tmax in your specific model will help in designing an appropriate schedule for endpoint assessments.
-
Issue 3: Unexpected toxicity or adverse events are observed.
-
Possible Cause 1: Potential off-target effects.
-
Solution: Although this compound is known to be a selective GPR40 agonist, administration of high doses may result in off-target pharmacology.[4] It is recommended to reduce the dose to the minimum effective level. Closely monitor the animals for any clinical signs of toxicity.
-
-
Possible Cause 2: Toxicity associated with the administration vehicle.
-
Solution: The vehicle used to formulate the compound may be contributing to the observed adverse effects. It is essential to include a vehicle-only control group in your study to distinguish between compound-related and vehicle-related toxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | Assay Type | EC50 (nM) |
| Human | IP1 Assay | 9 |
| Mouse | IP1 Assay | 4.1 |
| Rat | IP1 Assay | 8.6 |
Data sourced from Ellsworth, B.A. et al. (2014)[4]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Mouse | 100 | 3.1 |
| Rat | 47 | 4.0 |
| Dog | 62 | 5.2 |
| Monkey | 61 | 13 |
Data sourced from Ellsworth, B.A. et al. (2014)[4]
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes
-
Animal Model Selection: Utilize a relevant rodent model for type 2 diabetes, such as Zucker Diabetic Fatty (ZDF) rats or db/db mice, along with age-matched lean control animals.
-
Acclimatization: Allow the animals to acclimate to the housing facilities for a minimum of one week prior to the commencement of the experiment.
-
Fasting Period: Fast the animals overnight for approximately 12-16 hours, ensuring free access to water.
-
Drug Administration:
-
Prepare a fresh formulation of this compound in a suitable and validated vehicle.
-
Administer the this compound formulation or the vehicle control via oral gavage at the predetermined doses.
-
-
Glucose Challenge: Approximately 30 to 60 minutes following drug administration, administer a glucose solution (e.g., 2 g/kg body weight) either orally or via an intraperitoneal injection.
-
Blood Sample Collection: Collect blood samples from the tail vein at baseline (time 0, immediately before the glucose challenge) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood Glucose Measurement: Promptly measure the blood glucose levels using a calibrated glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each animal. Compare the AUC values between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods.
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: A structured workflow for optimizing this compound dosage in vivo.
References
Identifying and minimizing off-target effects of BMS-986118
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of BMS-986118.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It has a dual mechanism of action, promoting both glucose-dependent insulin secretion from pancreatic β-cells and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][2] This dual action contributes to improved glucose control.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound was specifically designed to be highly selective for GPR40 and to avoid off-target activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a known off-target for some other GPR40 agonists. While comprehensive public data on the broader off-target profile of this compound is limited, potential off-target effects are a consideration for any small molecule. General approaches to identify unforeseen off-targets are discussed in the troubleshooting section.
Q3: Why am I observing a cellular phenotype that is inconsistent with GPR40 activation?
A3: This could be indicative of an off-target effect. It is also possible that the phenotype is a downstream consequence of GPR40 signaling that is not yet fully characterized in your specific cell system. To investigate this, we recommend performing a "rescue" experiment. This involves knocking down the intended target (GPR40) using siRNA or CRISPR/Cas9 and then treating the cells with this compound. If the phenotype is still observed in the absence of GPR40, it is likely an off-target effect.
Q4: How can I proactively assess the selectivity of this compound in my experimental system?
A4: A proactive approach to identifying potential off-target effects is highly recommended. We suggest performing a kinome-wide selectivity screen to assess for interactions with a broad range of kinases. Additionally, a Cellular Thermal Shift Assay (CETSA) can confirm target engagement with GPR40 in your specific cell line and conditions. Detailed protocols for these experiments are provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
-
Possible Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the toxicity is concentration-dependent. Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Control Compound: Include a structurally unrelated GPR40 agonist as a control. If the toxicity is not observed with the control compound, it is more likely to be an off-target effect of this compound.
-
Off-Target Screening: Conduct a broad off-target screening panel (e.g., a kinome scan) to identify potential unintended targets.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Possible Cause: Differences in metabolism, bioavailability, or the influence of the tissue microenvironment.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the target tissue to ensure adequate exposure.
-
Metabolite Profiling: Investigate whether active metabolites of this compound are being formed in vivo that may have different activity or off-target profiles.
-
Ex Vivo Analysis: Isolate primary cells from the in vivo model and treat them with this compound to determine if the discrepancy is cell-autonomous or due to systemic effects.
-
Data Presentation
Table 1: Illustrative Kinome Selectivity Profile of this compound
Disclaimer: The following data is for illustrative purposes only and represents the type of data generated from a kinome scan. Publicly available kinome scan data for this compound is limited.
| Kinase Target | Percent Inhibition at 1 µM |
| GPR40 (On-target) | >95% |
| Kinase A | <10% |
| Kinase B | <5% |
| Kinase C | <15% |
| ... (400+ other kinases) | ... |
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data for GPR40
Disclaimer: The following data is for illustrative purposes only and represents the type of data generated from a CETSA experiment.
| Treatment | Melting Temperature (Tm) of GPR40 (°C) |
| Vehicle (DMSO) | 52.3 |
| This compound (10 µM) | 58.7 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using a suitable plate reader. The signal is typically measured as a change in fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein GPR40 in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells expressing GPR40 to 70-80% confluency.
-
Treat the cells with this compound or vehicle control (DMSO) at the desired concentration and incubate for a specified time to allow for compound entry and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for GPR40.
-
Quantify the band intensities to determine the amount of soluble GPR40 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble GPR40 as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of this compound indicates target engagement.
-
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Simplified PPARγ signaling pathway.
Caption: Workflow for identifying off-target effects.
References
Technical Support Center: BMS-986118 Stability and Storage Guidelines
Disclaimer: This document provides general stability and storage guidelines for research compounds based on best practices. Specific stability data for BMS-986118 has not been made publicly available. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: As a general guideline for small molecule inhibitors, the solid form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1][2] It is recommended to keep the compound in a tightly sealed container, protected from light and moisture.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: While specific solubility data for this compound is not detailed in the public domain, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors due to its high solubilizing capacity.[2] For in vitro experiments, a concentrated stock solution in DMSO is typically prepared first and then diluted into the aqueous experimental buffer or cell culture medium.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions, particularly those in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -20°C or -80°C.[3][4] At -80°C, DMSO stock solutions are generally stable for at least six months, while at -20°C, they are typically stable for about one month.[3]
Q4: Is this compound sensitive to light?
A4: Many organic small molecules are light-sensitive. While specific data for this compound is unavailable, it is a prudent practice to protect both solid compound and its solutions from light by using amber vials or by wrapping containers in foil.[5]
Troubleshooting Guides
Issue: I am observing precipitation in my stock solution after thawing.
-
Possible Cause: The solubility of the compound may be lower at colder temperatures, or the concentration of the stock solution may be too high. Repeated freeze-thaw cycles can also contribute to precipitation.
-
Troubleshooting Steps:
Issue: I am seeing inconsistent results in my experiments.
-
Possible Cause: The compound may have degraded over time due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage and handling procedures against the recommended best practices.
-
Prepare a fresh stock solution from the solid compound.
-
Perform a stability test on your stock solution to determine its integrity over time (see Experimental Protocols section).
-
Issue: My compound seems to have lost activity.
-
Possible Cause: Compound degradation is a likely cause. This can be accelerated by exposure to light, air (oxidation), or incompatible solvents.
-
Troubleshooting Steps:
-
If possible, analyze the purity of your stock solution using a method like High-Performance Liquid Chromatography (HPLC).
-
Prepare a fresh stock solution and compare its activity to the old one.
-
Ensure that the final concentration of DMSO in your assay is at a non-toxic level (typically <0.5%) as high concentrations can affect cell viability and experimental outcomes.[1]
-
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Form | Storage Temperature | Approximate Stability | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Keep desiccated and protected from light. |
| 4°C | Up to 2 years[1] | Suitable for shorter-term storage. | |
| DMSO Stock Solution | -80°C | Up to 6 months[3] | Aliquot into single-use vials to avoid freeze-thaw cycles.[3] |
| -20°C | Up to 1 month[3] | Aliquot into single-use vials.[3] |
Experimental Protocols
Protocol: Assessing the Stability of a Compound Stock Solution
This protocol provides a general method to assess the stability of a compound in a specific solvent and storage condition.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the solid compound.
-
Dissolve it in the desired solvent (e.g., DMSO) to a known concentration.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but caution should be exercised to avoid thermal degradation.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Analyze the purity and concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as your baseline (T=0) data.
-
-
Storage:
-
Aliquot the remaining stock solution into multiple single-use vials.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature and vortex gently.
-
Analyze the sample using the same analytical method as in step 2.
-
-
Data Analysis:
-
Compare the purity and concentration of the compound at each time point to the T=0 data.
-
A significant decrease in the main compound peak or the appearance of new peaks indicates degradation.
-
Mandatory Visualization
Caption: GPR40 signaling pathway activated by an agonist like this compound.
Caption: Logical workflow for troubleshooting compound stability issues.
Caption: General workflow for preparing and storing compound stock solutions.
References
Addressing variability in BMS-986118 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective agonist for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action involves binding to and activating GPR40, which is highly expressed in pancreatic β-cells.[2][3] This activation stimulates glucose-dependent insulin secretion. This compound is considered a dual-acting agonist, as it also promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further enhances insulin release.[4]
Q2: What are the key signaling pathways activated by this compound?
A2: this compound activates GPR40, which primarily couples to the Gαq signaling pathway.[2][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in stimulating insulin secretion.[1][6] Some GPR40 agonists can also couple to the Gαs pathway, leading to an increase in cyclic AMP (cAMP), which can also contribute to GLP-1 secretion.[7][8]
Q3: What are the common in vitro assays used to characterize this compound activity?
A3: Common in vitro assays for this compound and other GPR40 agonists include:
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium upon receptor activation.[6][9]
-
Inositol Phosphate (IP) Accumulation Assays: To quantify the production of IP3, or its more stable metabolite IP1, as a measure of Gαq pathway activation.[10][11]
-
Insulin Secretion Assays: Using pancreatic β-cell lines such as MIN6 to measure glucose-dependent insulin release.[12][13]
-
GLP-1 Secretion Assays: Using enteroendocrine cell lines like STC-1 to measure incretin hormone release.[14][15]
Q4: How should I dissolve and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to determine the optimal DMSO concentration that does not affect cell viability or assay performance. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: In Vitro Potency of this compound and a Comparator GPR40 Agonist
| Compound | Assay Type | Species | EC50 (nM) |
| This compound | IP1 Accumulation | Human | 9 |
| IP1 Accumulation | Mouse | 4.1 | |
| IP1 Accumulation | Rat | 8.6 | |
| TAK-875 | IP1 Accumulation | Human | 6.6 |
| IP1 Accumulation | Mouse | 6.5 | |
| IP1 Accumulation | Rat | 10.4 |
This data is compiled from publicly available information and should be used for reference purposes. Actual values may vary depending on experimental conditions.
Mandatory Visualizations
Troubleshooting Guides
Issue 1: No or low response to this compound in a functional assay.
| Potential Cause | Recommended Action |
| Compound Inactivity | 1. Confirm the correct dilution of the this compound stock solution. 2. Prepare a fresh dilution from the stock. If the issue persists, use a new vial of the compound. 3. Ensure the compound is fully dissolved in the assay buffer. |
| Cellular Issues | 1. Verify the expression and functionality of GPR40 in the cell line. 2. Use cells at a low passage number, as receptor expression can decrease over time.[4] 3. Ensure cells are healthy and at the optimal confluency for the assay. |
| Assay Conditions | 1. Confirm that the assay buffer composition, including pH and any necessary co-factors, is correct. 2. Optimize the stimulation time with this compound. |
Issue 2: High background signal in the assay.
| Potential Cause | Recommended Action |
| Reagent Issues | 1. Prepare fresh assay buffers and reagents. 2. If using serum in the assay medium, consider that it may contain endogenous GPR40 ligands. Test assay performance in serum-free conditions. |
| Cellular Issues | 1. High cell density can lead to elevated background signals. Optimize the cell seeding density. 2. Ensure cells are not over-confluent, which can lead to spontaneous cell death and signal release. |
| Assay Plate/Reader | 1. Use appropriate assay plates (e.g., black plates for fluorescence assays to reduce background).[16] 2. Check the settings on the plate reader, such as gain and integration time. |
Issue 3: High variability between replicate wells.
| Potential Cause | Recommended Action |
| Pipetting Errors | 1. Ensure accurate and consistent pipetting of cells, compounds, and reagents. Use calibrated pipettes. 2. Mix cell suspensions thoroughly before plating to ensure a uniform cell number in each well. |
| Edge Effects | 1. Edge effects can occur in microplates due to uneven temperature and evaporation. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media. |
| Inconsistent Cell Health | 1. Ensure a uniform and healthy cell monolayer. Visually inspect the plate before starting the assay. 2. Avoid disturbing the cell monolayer during media changes and reagent additions. |
Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay
This protocol is for measuring the activation of the Gαq pathway by quantifying the accumulation of IP1, a stable metabolite of IP3.
Materials:
-
GPR40-expressing cells (e.g., CHO-hGPR40)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound
-
DMSO
-
Stimulation buffer (containing LiCl)
-
HTRF IP-One Assay Kit (or equivalent)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed GPR40-expressing cells in a 96-well plate at a pre-optimized density and culture for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. Also, prepare a vehicle control (DMSO in stimulation buffer).
-
Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add the this compound dilutions and controls to the respective wells. c. Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Cell Lysis and Detection: a. Add the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to each well.[17] b. Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to IP1 concentration using a standard curve. Plot the IP1 concentration against the this compound concentration to determine the EC50 value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for measuring insulin secretion from pancreatic β-cells in response to this compound.
Materials:
-
MIN6 cell line
-
Cell culture medium
-
24-well plates
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
DMSO
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they reach approximately 80% confluency.[18]
-
Pre-incubation (Starvation): a. Gently wash the cells twice with a glucose-free buffer. b. Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Stimulation: a. Remove the pre-incubation buffer. b. Add fresh KRB buffer containing low glucose, high glucose, or high glucose plus different concentrations of this compound. Include a vehicle control. c. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the total protein content or cell number in each well. Plot the fold-increase in insulin secretion over the basal level against the this compound concentration.
References
- 1. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. Table 10. [EC50 values for two cell-based assays used for correlation analysis.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. diabetesjournals.org [diabetesjournals.org]
How to control for potential cytotoxicity of GPR40 agonists in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for potential cytotoxicity of GPR40 agonists in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of GPR40 agonist-induced cytotoxicity?
A1: GPR40 agonist-induced cytotoxicity can be broadly categorized into two types:
-
On-target cytotoxicity: This is mediated through the GPR40 receptor itself. For example, some GPR40 AgoPAM (Positive Allosteric Modulation) agonists have been linked to β-cell damage.[1][2] Overexpression of GPR40 in β-cells can lead to impaired function and hypoinsulinemia.[1][2]
-
Off-target cytotoxicity: This occurs independently of GPR40 activation. A notable example is the liver toxicity observed with the GPR40 agonist TAK-875, which was suggested to be caused by mechanisms such as acyl glucuronidation, inhibition of mitochondrial respiration, and generation of reactive oxygen species (ROS).[1][2]
Q2: Which cell lines are appropriate for assessing GPR40 agonist cytotoxicity?
A2: The choice of cell line depends on the type of cytotoxicity being investigated:
-
For on-target β-cell toxicity: Use pancreatic β-cell lines that endogenously express GPR40, such as MIN6 cells, or engineered cell lines like HEK293 or CHO cells overexpressing GPR40.[3]
-
For off-target liver toxicity: Use human liver cell lines, such as HepG2 cells.
-
For general cytotoxicity screening: A variety of cell lines relevant to the therapeutic area of interest can be used.
Q3: What are the recommended primary assays for assessing cytotoxicity of GPR40 agonists?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. The three primary assays are:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability.[4][5]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[6][7]
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases to specifically detect apoptosis (programmed cell death).[8][9]
It is advisable to use at least two different types of assays to confirm results.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
A4: To distinguish between on-target and off-target effects, you can use the following experimental design:
-
Use a GPR40 antagonist: Co-treatment of your GPR40 agonist with a known GPR40 antagonist should rescue any on-target cytotoxicity. If the toxicity persists, it is likely an off-target effect.
-
Use a GPR40-knockout or knockdown cell line: If the agonist is not toxic to cells lacking GPR40, this strongly suggests the cytotoxicity is on-target.
-
Compare agonist activity in parental vs. GPR40-expressing cells: Test the agonist in a parental cell line that does not express GPR40 and compare the results to the same cell line engineered to express GPR40.
Troubleshooting Guides
Scenario 1: MTT assay shows decreased viability, but LDH assay shows no cytotoxicity.
-
Possible Cause: The GPR40 agonist may be causing a decrease in metabolic activity or cell proliferation without inducing cell death and membrane damage.[10] Some compounds can also directly interfere with the MTT reagent.[11]
-
Troubleshooting Steps:
-
Perform a cell proliferation assay: Use a method like CyQUANT® Direct Cell Proliferation Assay to specifically measure cell number.
-
Check for compound interference: Run a control experiment with the GPR40 agonist in cell-free media with the MTT reagent to see if the compound directly reduces MTT.[11]
-
Extend incubation time: The agonist may induce apoptosis, and LDH release could be a later event.
-
Perform an apoptosis assay: Use a Caspase-3/7 assay to check for early signs of apoptosis.[8]
-
Scenario 2: High background in the LDH assay.
-
Possible Cause: The serum in the cell culture medium can contain LDH, leading to high background readings.[6][12] Mechanical stress during handling can also cause premature LDH release.
-
Troubleshooting Steps:
-
Reduce serum concentration: Use the minimum percentage of serum required for your cell line during the experiment.[6][12]
-
Use serum-free medium: If possible, switch to a serum-free medium for the duration of the agonist treatment.
-
Handle cells gently: Avoid vigorous pipetting or centrifugation that could damage the cells.
-
Include a media-only background control: This will allow you to subtract the LDH activity present in the culture medium.[7]
-
Scenario 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density, inconsistent incubation times, or issues with the GPR40 agonist stock solution.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Perform a titration experiment to find the optimal cell number for your assay plate.
-
Standardize incubation times: Ensure that incubation times for agonist treatment and assay development are consistent across all experiments.
-
Prepare fresh agonist dilutions: Prepare fresh dilutions of your GPR40 agonist from a concentrated stock for each experiment. Ensure the agonist is fully dissolved in the vehicle.
-
Check for "edge effects": Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[13]
-
Data Presentation
Summarize all quantitative data from your cytotoxicity assays in clearly structured tables.
Table 1: Example Summary of GPR40 Agonist Cytotoxicity Data
| Assay | GPR40 Agonist Concentration (µM) | % Cell Viability / Cytotoxicity (Mean ± SD) | IC50 / EC50 (µM) |
| MTT | 0.1 | 98.5 ± 4.2 | > 100 |
| 1 | 95.1 ± 3.8 | ||
| 10 | 80.3 ± 5.1 | ||
| 100 | 45.2 ± 6.5 | ||
| LDH | 0.1 | 2.1 ± 0.5 | > 100 |
| 1 | 3.5 ± 0.8 | ||
| 10 | 8.2 ± 1.1 | ||
| 100 | 55.7 ± 7.3 | ||
| Caspase-3/7 | 0.1 | 1.2-fold increase ± 0.2 | 85.6 |
| 1 | 1.8-fold increase ± 0.3 | ||
| 10 | 4.5-fold increase ± 0.6 | ||
| 100 | 12.3-fold increase ± 1.5 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][14][15]
Materials:
-
Cells of interest
-
96-well clear flat-bottom plates
-
GPR40 agonist stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the GPR40 agonist in complete medium. Remove the old medium from the wells and add 100 µL of the diluted agonist solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Assay for Cytotoxicity
This protocol is based on commercially available LDH assay kits.[6][7][12]
Materials:
-
Cells of interest
-
96-well clear flat-bottom plates
-
GPR40 agonist stock solution
-
Complete cell culture medium (preferably with low serum)
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
Lysis Buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for three controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Untreated cells lysed with Lysis Buffer.
-
Background control: Medium only.
-
-
Incubation: Incubate for the desired time period.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Caspase-3/7 Assay for Apoptosis
This protocol is based on the principles of commercially available Caspase-Glo® 3/7 assays.[8]
Materials:
-
Cells of interest
-
96-well white-walled plates (for luminescence)
-
GPR40 agonist stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (containing Caspase-Glo® 3/7 Reagent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the GPR40 agonist as described in the MTT protocol.
-
Incubation: Incubate for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Assay Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.
Mandatory Visualizations
Caption: GPR40 signaling pathway upon agonist binding.
Caption: Experimental workflow for assessing agonist cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 3. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: BMS-986118 Oral Bioavailability Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the oral bioavailability of BMS-986118 and other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important?
A1: Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low oral bioavailability can lead to high dose requirements, significant patient-to-patient variability, and potential therapeutic failure.[2]
Q2: What are the primary factors that limit the oral bioavailability of a compound like this compound?
A2: The primary factors affecting oral bioavailability can be summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion). For oral delivery, the key challenges are often poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut wall or liver.[3][4][5] Efflux transporters, such as P-glycoprotein (P-gp), can also actively pump the drug out of intestinal cells, reducing absorption.[6]
Q3: this compound is a GPR40 agonist. What is the mechanism of action?
A3: this compound is a potent and selective GPR40 (G protein-coupled receptor 40) agonist.[7][8] GPR40 activation in pancreatic β-cells promotes glucose-stimulated insulin secretion. This compound has a dual mechanism, also promoting the secretion of glucagon-like peptide-1 (GLP-1), which further enhances insulin release and improves glucose control.[7][9]
Troubleshooting Guide
Problem 1: Inconsistent or low oral absorption in preclinical animal models.
-
Q: My in vivo pharmacokinetic (PK) study shows low and variable bioavailability. What are the first steps to diagnose the issue? A: First, assess the compound's fundamental physicochemical properties. Low aqueous solubility and poor dissolution rate are the most common reasons for low oral bioavailability, especially for BCS Class II and IV compounds.[4][10] Concurrently, evaluate its metabolic stability and intestinal permeability using in vitro assays. The diagram below outlines a general workflow for investigating the root cause.
Problem 2: The compound has very low aqueous solubility.
-
Q: My compound precipitates in aqueous buffer. How can I improve its solubility for in vitro and in vivo studies? A: Improving solubility is a key strategy for enhancing bioavailability.[1] Several formulation techniques can be employed:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[4][11]
-
Solid Dispersions: Creating an amorphous solid dispersion by dispersing the drug in a hydrophilic polymer carrier can prevent crystallization and enhance solubility.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, like the gastrointestinal tract.[10][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent solubility.[11]
-
Problem 3: The compound shows high clearance in the liver microsomal stability assay.
-
Q: My compound is rapidly metabolized by liver microsomes. What does this indicate and what can be done? A: High clearance in a liver microsomal stability assay suggests that the compound is susceptible to extensive Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[12][13] This often translates to high first-pass metabolism in vivo, which will significantly reduce oral bioavailability.
-
Next Steps: The primary approach to overcome this is through medicinal chemistry. By identifying the specific site of metabolism on the molecule (the "metabolic soft spot"), chemists can make structural modifications to block or slow down the metabolic reaction without losing pharmacological activity.
-
Problem 4: The Caco-2 permeability assay shows a high efflux ratio.
-
Q: The apparent permeability (Papp) from basolateral to apical (B-A) is much higher than from apical to basolateral (A-B). What does this mean? A: A high efflux ratio (typically >2) indicates that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6] These transporters actively pump the compound out of the intestinal cells back into the GI lumen, thereby limiting its net absorption.
-
Next Steps: To confirm which transporter is involved, the Caco-2 assay can be repeated in the presence of specific inhibitors (e.g., verapamil for P-gp). If efflux is the primary barrier, medicinal chemistry efforts can focus on modifying the compound's structure to reduce its affinity for the transporter.
-
Quantitative Data Summary
Publicly available data provides insight into the preclinical pharmacokinetic profile of this compound across different species.
Table 1: Preclinical Oral Bioavailability of this compound
| Preclinical Species | Oral Bioavailability (%) | Half-Life (hours) |
|---|---|---|
| Mouse | 100 | 3.1 |
| Rat | 47 | 4.0 |
| Dog | 62 | 5.2 |
| Monkey | 61 | 13.0 |
(Data sourced from a 2014 ACS National Meeting abstract)[14]
Table 2: General Interpretation of Caco-2 Permeability Data
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Expected Human Absorption | Classification | Example Compound |
|---|---|---|---|
| < 1.0 | < 50% (Low) | Low Permeability | Atenolol |
| 1.0 - 10.0 | 50 - 84% (Moderate) | Moderate Permeability | Ketoprofen |
| > 10.0 | > 85% (High) | High Permeability | Antipyrine |
(Classification based on established correlations between Caco-2 Papp and human absorption)[6][15]
Signaling Pathway
This compound acts on GPR40 to stimulate insulin secretion. The diagram below illustrates this signaling pathway.
Experimental Protocols
Caco-2 Permeability Assay
This protocol assesses the rate of drug transport across a Caco-2 cell monolayer, which serves as a model for the human intestinal epithelium.[6][16]
-
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in multi-well plates and culture for 18-22 days until a differentiated, polarized monolayer is formed.[6]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values indicating confluent, intact junctions (e.g., ≥ 200 Ω·cm²).[17]
-
Dosing:
-
A-B Transport (Absorption): Add the test compound (e.g., at 10 µM) to the apical (A) side and drug-free buffer to the basolateral (B) side.[16]
-
B-A Transport (Efflux): Add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
Sampling: At the end of the incubation, collect samples from the receiver compartment (B for A-B transport, A for B-A transport). Also, collect a sample from the donor compartment to confirm the initial concentration.
-
Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration.[6]
-
Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
-
-
Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to Phase I metabolism by liver enzymes.[12][18]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Methodology:
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[12][18]
-
Pre-incubation: Add the test compound (e.g., at 1 µM) to the microsome mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH.[18] For a negative control, add a buffer instead of NADPH.
-
Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]
-
Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[12]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to measure the remaining concentration of the test compound.
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k, and intrinsic clearance is calculated from the half-life and reaction conditions.
-
In Vivo Pharmacokinetic (PK) Study (Rodent Model)
This study measures the concentration of a drug in the blood over time after administration to determine key PK parameters like bioavailability.[3][19]
-
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and oral bioavailability (F) of a test compound.
-
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group: Administer the compound intravenously (e.g., via tail vein injection) at a low dose (e.g., 1-2 mg/kg) to a group of fasted rodents (e.g., Sprague-Dawley rats). This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: Administer the compound orally (e.g., via gavage) at a higher dose (e.g., 5-10 mg/kg) to a second group of fasted rodents.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½).
-
Calculate absolute oral bioavailability using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. scispace.com [scispace.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability Challenges of Natural Products Used in Cancer Chemoprevention [manu56.magtech.com.cn]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Improving Oral Bioavailability of Herbal Drugs: A Focused Review of Self-Emulsifying Drug Delivery System for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Method Refinement for IP1 Assays with BMS-986118
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IP1 assays with the GPR40 agonist, BMS-986118.
Troubleshooting Guide
This guide addresses common issues encountered during IP1 assays with this compound in a question-and-answer format.
Question: Why am I observing a weak or no signal with this compound?
Answer: A weak or absent signal can stem from several factors. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression: Confirm that the cell line used expresses GPR40 at an adequate level. Low receptor expression will result in a weak signal.[1] If using a transient transfection system, verify transfection efficiency.
-
Agonist Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration range.[1]
-
Stimulation Time: The incubation time with this compound may not be optimal for maximal IP1 accumulation. A time-course experiment is recommended to identify the ideal stimulation period.[1]
-
LiCl Concentration and Incubation: Lithium chloride (LiCl) is essential for preventing IP1 degradation.[2][3] Ensure the correct concentration of LiCl is used and that the pre-incubation time is sufficient.[1]
-
Inactive Reagents: Verify the activity of the IP-One HTRF® assay kit components. Ensure they have been stored correctly and have not expired.
-
Incorrect Assay Setup: Double-check all pipetting steps and reagent concentrations. Ensure the correct plate type (white, opaque) is being used for HTRF assays.[4]
Question: What could be causing high background signal in my assay?
Answer: High background can mask the specific signal from this compound. Here are potential causes and solutions:
-
High Cell Density: Too many cells per well can lead to high basal IP1 levels. Optimize the cell number to find a balance between a robust signal window and low background.[2]
-
Constitutive Receptor Activity: Some cell lines may exhibit high constitutive GPR40 activity, leading to elevated basal IP1 levels.[4] This can be mitigated by reducing receptor expression levels or choosing a different cell line.
-
Contamination: Bacterial or yeast contamination can interfere with the assay. Ensure proper aseptic technique during cell culture.
-
Nonspecific Antibody Binding: High concentrations of primary or secondary antibodies can lead to nonspecific binding.[5][6] Adhere to the recommended antibody dilutions.
-
Endogenous Enzymes: Endogenous peroxidases in the tissue could cause non-specific signals. Consider adding a peroxidase blocking step.[5][6]
Question: The dose-response curve for this compound is bell-shaped. What does this indicate?
Answer: A bell-shaped dose-response curve, where the signal decreases at higher agonist concentrations, can be observed in some GPCR assays.[7] This phenomenon can be due to receptor desensitization, internalization, or potential off-target effects at high concentrations. It is important to focus on the initial ascending part of the curve for accurate EC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[8] Activation of GPR40 in pancreatic beta-cells leads to the potentiation of glucose-stimulated insulin secretion.[3][9]
Q2: Which signaling pathway is activated by this compound? A2: GPR40 primarily couples to the Gq signaling pathway.[3][7] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, and its metabolic product, IP1, accumulates in the presence of LiCl, which is detected in the assay.[2][4] Some GPR40 agonists have also been shown to couple to the Gs signaling pathway, leading to cAMP production.[7]
Q3: What are the key optimization steps for an IP1 assay with this compound? A3: For optimal results, the following parameters should be carefully optimized:
-
Concentration of this compound (dose-response curve)[4]
-
LiCl concentration and pre-incubation time[2]
Q4: How should I analyze the data from my IP1 assay? A4: The data is typically analyzed by calculating the ratio of the fluorescence emission at 665 nm to that at 620 nm.[4] A standard curve is generated using known concentrations of IP1. The amount of IP1 produced in response to this compound is then interpolated from this standard curve. The results are often plotted as a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined using a sigmoidal dose-response (variable slope) equation.[4]
Data Presentation
Table 1: In Vitro Activity of GPR40 Agonists in IP1 Assays
| Compound | Cell Line | Target Species | EC50 (nM) | Reference |
| This compound | Not specified | Human GPR40 | 9 | Not specified in provided text |
| This compound | Not specified | Mouse GPR40 | 4.1 | Not specified in provided text |
| This compound | Not specified | Rat GPR40 | 8.6 | Not specified in provided text |
| TAK-875 | Not specified | Human GPR40 | 6.6 | Not specified in provided text |
| TAK-875 | Not specified | Mouse GPR40 | 6.5 | Not specified in provided text |
| TAK-875 | Not specified | Rat GPR40 | 10.4 | Not specified in provided text |
| ZYDG2 | Not specified | Not specified | 41 | [10] |
Note: The specific cell lines for this compound and TAK-875 EC50 values were not detailed in the provided search results.
Experimental Protocols
Detailed Methodology for IP1 Assay with this compound (Agonist Mode)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Preparation:
- Culture cells expressing GPR40 in the appropriate medium and conditions.
- The day before the assay, seed the cells into a white, opaque 96-well or 384-well plate at a pre-optimized density.[4][11]
- Incubate overnight to allow for cell attachment.[11]
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the assay, prepare serial dilutions of this compound in the assay's stimulation buffer to achieve the desired final concentrations.
3. Agonist Stimulation:
- Carefully remove the culture medium from the wells.
- Add the stimulation buffer containing LiCl to each well and pre-incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.[4]
- Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (stimulation buffer with DMSO).
- Incubate the plate at 37°C for the optimized stimulation time (e.g., 30-60 minutes).[4][11]
4. IP1 Detection (using a commercial HTRF kit, e.g., IP-One HTRF®):
- Following the manufacturer's instructions, add the IP1-d2 conjugate to each well.[4][11]
- Add the anti-IP1 cryptate conjugate to each well.[4][11]
- Incubate the plate at room temperature for 1 hour in the dark.[4][11]
5. Data Acquisition:
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (internal reference) and 665 nm (biological response).[4]
6. Data Analysis:
- Calculate the 665/620 nm ratio for each well.
- Generate an IP1 standard curve.
- Convert the sample ratios to IP1 concentrations using the standard curve.
- Plot the IP1 concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.[4]
Mandatory Visualization
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for an IP1 assay with this compound.
Caption: Troubleshooting logic for common IP1 assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
Ensuring consistent BMS-986118 activity in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent activity of BMS-986118 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary mechanism of action involves mimicking the effect of endogenous free fatty acids to activate GPR40. This activation stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner.[3] The signaling cascade involves the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels, which in turn triggers insulin granule exocytosis.[3] Additionally, GPR40 activation can stimulate the release of incretin hormones like GLP-1, further enhancing insulin secretion.[3]
Q2: I am observing a decrease in the activity of this compound in my long-term cell culture experiments. What are the potential causes?
Several factors can contribute to a decrease in the activity of a small molecule like this compound in long-term cell culture. These can be broadly categorized as issues with the compound itself, the cell culture conditions, or the assay used to measure activity.
-
Compound Instability: Small molecules can degrade in aqueous cell culture media over time due to factors like pH, temperature, light exposure, and enzymatic activity.
-
Precipitation: The compound may precipitate out of the solution, especially when diluting a concentrated DMSO stock into an aqueous culture medium. This reduces the effective concentration of the compound available to the cells.
-
Cellular Factors: Changes in cell health, passage number, or receptor expression levels over the course of a long-term experiment can alter their responsiveness to the compound.
-
Assay Variability: Inconsistent assay performance, reagent degradation, or improper execution of the protocol can lead to apparent changes in compound activity.
Q3: What are the best practices for preparing and storing this compound stock solutions?
Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Reconstitution: For creating a high-concentration stock solution, use a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).[4][5] To ensure the powder is at the bottom of the vial, briefly centrifuge it before opening.[5][6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, it is highly recommended to aliquot the stock solution into single-use volumes in low-retention polypropylene tubes.[6][7]
-
Storage Temperature: For long-term storage, keep the DMSO stock solutions at -20°C or -80°C.[6][7] When stored as a solid, the compound is generally stable at room temperature but should be kept in a cool, dark, and dry place.[8]
-
Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment. Do not store the compound diluted in aqueous solutions for extended periods.
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The tolerance to DMSO can vary between cell lines. However, as a general guideline:
| DMSO Concentration | General Effect on Cells |
| < 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[9] |
| > 0.5% | Can be cytotoxic to some cells and may induce off-target effects.[9] |
It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess its effect on your specific cell line.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing this compound Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh working solutions: Make fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize light exposure: Protect the compound and solutions from light. 3. Perform a stability test: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS if available.[10] |
| Compound Precipitation | 1. Visual inspection: Check for precipitates in your stock and working solutions. 2. Optimize dilution: When diluting the DMSO stock, add it to the aqueous medium slowly while vortexing to improve mixing. 3. Adjust final concentration: The compound might be exceeding its solubility limit in the culture medium. Try using a lower final concentration. 4. Use a solubilizing agent: In some cases, a small amount of a non-toxic surfactant or co-solvent might be necessary, but this should be carefully validated. |
| Cell Culture Variability | 1. Use low-passage cells: Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. 2. Maintain consistent cell density: Seed cells at a consistent density for all experiments. 3. Monitor cell health: Regularly check for signs of stress or contamination in your cell cultures.[11] |
| Assay-Related Issues | 1. Validate your assay: Ensure your assay for measuring this compound activity is robust and reproducible. 2. Include proper controls: Always include positive and negative controls in your experiments. 3. Check reagent stability: Ensure that all assay reagents are stored correctly and are not expired. |
Experimental Protocols
Protocol 1: Assessing GPR40 Agonist Activity using a Calcium Flux Assay
This protocol provides a general method to assess the agonist activity of this compound on GPR40-expressing cells by measuring changes in intracellular calcium.
Materials:
-
GPR40-expressing cells (e.g., HEK293 cells stably expressing human GPR40)
-
Cell culture medium
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the GPR40-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway of this compound (GPR40 Agonist)
Caption: GPR40 signaling pathway activated by this compound.
Experimental Workflow for Monitoring Compound Activity
Caption: Workflow for long-term cell culture experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellculturecompany.com [cellculturecompany.com]
Potential for BMS-986118-induced receptor desensitization
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential for receptor desensitization, with a focus on G-protein coupled receptors (GPCRs) relevant to drug development.
Important Clarification: The query referenced BMS-986118 in the context of receptor desensitization. It is important for researchers to note that this compound is a G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), agonist. The user may have confused this compound with other Bristol Myers Squibb investigational drugs, such as BMS-986278, which is a lysophosphatidic acid receptor 1 (LPA1) antagonist.
This guide is therefore divided into two sections to address the potential for receptor desensitization in both contexts:
-
Section 1: GPR40 (FFAR1) Agonist-Induced Receptor Desensitization: This section is relevant for researchers working with GPR40 agonists like this compound.
-
Section 2: LPA1 Receptor Desensitization and the Role of Antagonists: This section provides information on LPA1 receptor desensitization and clarifies the role of antagonists.
Section 1: GPR40 (FFAR1) Agonist-Induced Receptor Desensitization
GPR40 is a GPCR that, upon activation by agonists, can undergo desensitization, a process that attenuates the cellular response despite the continued presence of the stimulating ligand. This is a common regulatory mechanism for many GPCRs.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it important in the context of GPR40 agonism?
A1: Receptor desensitization is a process by which a receptor's response to a stimulus is diminished over time. For GPR40, an important drug target for type 2 diabetes, agonist-induced desensitization could lead to a reduction in therapeutic efficacy with chronic dosing.[1] Understanding the potential for a specific agonist like this compound to cause desensitization is crucial for predicting its long-term clinical utility.
Q2: What is the primary mechanism of GPR40 desensitization?
A2: Like many GPCRs, GPR40 desensitization is thought to be primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[2] Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for β-arrestins. The binding of β-arrestin sterically hinders the coupling of G proteins, thereby dampening the downstream signaling cascade.[2][3] β-arrestin recruitment can also lead to receptor internalization.
Q3: Can different GPR40 agonists induce different degrees of desensitization?
A3: Yes. This phenomenon is known as "biased agonism."[2][4] Different agonists, even when binding to the same receptor, can stabilize distinct receptor conformations. This can lead to preferential activation of either G protein-mediated signaling pathways or the β-arrestin pathway.[2][3] An agonist that strongly recruits β-arrestin may cause more pronounced desensitization than one that is more biased towards G protein signaling. The synthetic GPR40 agonist TAK-875, for instance, has been shown to be more effective at recruiting β-arrestins than endogenous fatty acids.[3]
Q4: How can I experimentally assess if my GPR40 agonist is causing receptor desensitization?
A4: Several in vitro assays can be employed to investigate agonist-induced desensitization. These include:
-
β-arrestin Recruitment Assays: To directly measure the recruitment of β-arrestin to the receptor upon agonist stimulation.
-
G-protein Signaling Assays: To measure the downstream signaling output (e.g., calcium mobilization or cAMP production) after acute and chronic agonist exposure. A decrease in the signaling response after prolonged exposure suggests desensitization.
-
Receptor Internalization Assays: To visualize or quantify the movement of the receptor from the cell surface to intracellular compartments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Diminishing cellular response to a GPR40 agonist over time in a cell-based assay. | Receptor desensitization and/or internalization. | Perform a time-course experiment to characterize the onset and duration of the diminished response. Conduct a β-arrestin recruitment assay to determine if the agonist promotes β-arrestin binding. Use a receptor internalization assay to visualize if the receptor is being removed from the cell surface. |
| Variability in desensitization effects between different agonist compounds. | Biased agonism. | Characterize the signaling profile of each agonist. Quantify their relative efficacies for both G-protein activation and β-arrestin recruitment. This will help to establish a "bias profile" for each compound. |
| No observable desensitization with a known GPR40 agonist. | Assay conditions may not be optimal. The specific cell line may lack the necessary machinery (e.g., sufficient GRK or β-arrestin expression). | Optimize agonist concentration and incubation times. Ensure the cell line endogenously expresses or has been engineered to express all necessary components of the desensitization pathway. Consider using a cell line with a known robust desensitization response as a positive control. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when assessing GPR40 agonist-induced desensitization.
| Parameter | Agonist A (Hypothetical) | Agonist B (Hypothetical) |
| Gq/11 Activation (EC50) | 10 nM | 15 nM |
| β-arrestin 2 Recruitment (EC50) | 50 nM | 5 nM |
| Receptor Internalization (% at 1 hr) | 20% | 75% |
This table is for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols
-
β-Arrestin Recruitment Assay: A common method is a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assay.[2][3] In this setup, the GPR40 receptor is fused to one component of a reporter system (e.g., a luciferase fragment), and β-arrestin is fused to the complementary component. Agonist-induced recruitment brings the two components into proximity, generating a detectable signal.
-
G-Protein Signaling Assay (Calcium Mobilization): GPR40 couples to the Gq/11 pathway, leading to an increase in intracellular calcium.[4][5][6] Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. The agonist is added, and the change in fluorescence, indicating calcium release, is measured over time. To assess desensitization, cells are pre-incubated with the agonist for a defined period before a second stimulation.
-
Receptor Internalization Assay: This can be performed using immunofluorescence microscopy or flow cytometry. The receptor is tagged with a fluorescent protein (e.g., GFP) or an epitope tag. After agonist treatment, the localization of the receptor is visualized. For quantification, cell surface receptor levels can be measured by staining non-permeabilized cells with a fluorescently labeled antibody against an extracellular epitope of the receptor.
Visualizations
Caption: GPR40 signaling and desensitization pathway.
Caption: Troubleshooting workflow for reduced agonist response.
Section 2: LPA1 Receptor Desensitization and the Role of Antagonists
This section addresses the potential for desensitization of the LPA1 receptor and clarifies the distinct role of antagonists in this process.
Frequently Asked Questions (FAQs)
Q1: How is the LPA1 receptor typically desensitized?
A1: LPA1 receptor desensitization follows a classic GPCR pattern. Agonist binding leads to receptor phosphorylation by GRKs and second-messenger kinases like protein kinase C (PKC). This phosphorylation promotes the binding of β-arrestins, which uncouples the receptor from its G proteins (Gi/o, Gq/11, and G12/13) and can lead to receptor internalization.[7]
Q2: Would an LPA1 receptor antagonist like BMS-986278 cause receptor desensitization?
A2: Generally, no. A competitive antagonist binds to the receptor at the same site as the endogenous ligand (LPA) but does not activate it.[8][9] By blocking the binding of the agonist, an antagonist prevents the conformational changes necessary for receptor activation, G-protein coupling, and subsequent desensitization. Therefore, antagonists do not typically induce desensitization themselves.
Q3: Could an LPA1 antagonist have any long-term effects on receptor signaling?
A3: While antagonists do not cause desensitization, prolonged blockade of a receptor can sometimes lead to an increase in receptor number on the cell surface (upregulation). This is a compensatory mechanism by the cell. If the antagonist is then suddenly withdrawn, the cell may exhibit an exaggerated response to the endogenous agonist, a phenomenon known as "rebound effect."
Q4: What is an "inverse agonist" and how does it differ from an antagonist in the context of desensitization?
A4: Some receptors exhibit a low level of activity even in the absence of an agonist (basal or constitutive activity). An antagonist blocks the action of an agonist but has no effect on this basal activity. An inverse agonist, however, binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity. Like antagonists, inverse agonists do not promote the conformational changes that lead to desensitization.
Visualizations
References
- 1. A novel free fatty acid receptor 1 (GPR40/FFAR1) agonist, MR1704, enhances glucose‐dependent insulin secretion and improves glucose homeostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. What are LPA inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of GPR40 Agonists: BMS-986118 vs. TAK-875
A detailed analysis for researchers and drug development professionals on the efficacy of two prominent G protein-coupled receptor 40 (GPR40) agonists, BMS-986118 and TAK-875 (Fasiglifam), in the context of type 2 diabetes.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound and TAK-875, two GPR40 agonists that have been evaluated for the treatment of type 2 diabetes. While both compounds have demonstrated significant glucose-lowering effects, key differences in their mechanisms of action and overall efficacy profiles have emerged from preclinical studies. This document summarizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound and TAK-875 are potent GPR40 agonists with comparable in vitro activity. However, this compound distinguishes itself through a dual mechanism of action, promoting both glucose-dependent insulin secretion and the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1). This dual action appears to translate to a greater chronic improvement in glycemic control in preclinical models compared to TAK-875. While TAK-875 showed promise in clinical trials, its development was terminated due to liver safety concerns. The preclinical data presented here offers a comparative look at the efficacy of these two agents on their shared target, GPR40.
In Vitro Potency at GPR40
Both this compound and TAK-875 exhibit high potency for the GPR40 receptor. A direct comparison using an inositol monophosphate (IP1) accumulation assay, which measures the activation of the Gq signaling pathway downstream of GPR40, reveals similar half-maximal effective concentrations (EC50).
| Compound | Target | Assay | EC50 (nM) |
| This compound | Human GPR40 | IP1 Accumulation | 9 |
| TAK-875 | Human GPR40 | IP1 Accumulation | 6.6 |
Data sourced from a 2014 presentation at the American Chemical Society National Meeting.[1]
In Vivo Efficacy: A Comparative Analysis in Diabetic Rodent Models
Preclinical studies in Zucker Diabetic Fatty (ZDF) rats, a well-established model of type 2 diabetes, provide a platform for comparing the in vivo efficacy of this compound and TAK-875.
Chronic Glycemic Control: HbA1c Reduction
Long-term studies evaluating the impact on glycated hemoglobin (HbA1c), a key marker of long-term glycemic control, suggest a potential advantage for this compound.
| Compound | Animal Model | Dose | Treatment Duration | Change in HbA1c |
| This compound | ZDF Rats | 1-15 mg/kg | Not specified | -2.5% |
| TAK-875 | ZDF Rats | 10 mg/kg (b.i.d.) | 6 weeks | -1.7% |
Data for this compound is from a 2014 conference abstract.[1] Data for TAK-875 is from a 2013 publication in the British Journal of Pharmacology.[2]
Acute Glycemic Control: Oral Glucose Tolerance Test (OGTT)
Both compounds have demonstrated the ability to improve glucose tolerance in diabetic rat models.
-
This compound: In vivo studies in rats have shown that this compound improves glucose control in acute animal models.[3]
-
TAK-875: In an oral glucose tolerance test in N-STZ-1.5 rats (a model of type 2 diabetes), oral administration of TAK-875 at doses of 1-10 mg/kg led to a clear improvement in glucose tolerance and augmented insulin secretion.[4] In male ZDF rats, a 10 mg/kg oral dose of TAK-875 significantly augmented plasma insulin levels and reduced fasting hyperglycemia.[4]
Differentiating Mechanism: The Role of Incretin Secretion
A key distinction between the two agonists lies in their effect on incretin secretion. This compound has been shown to stimulate the release of GLP-1, a hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.
-
This compound: In vivo studies in rats at doses of 1 and 3 mg/kg confirmed its activity in increasing active GLP-1 levels.[1]
-
TAK-875: While preclinical studies suggested a potential for incretin stimulation, this was not observed to be a significant effect in clinical trials.
This dual action of this compound, directly stimulating insulin secretion via pancreatic GPR40 and indirectly augmenting it through GLP-1, may contribute to its greater observed efficacy in chronic preclinical models.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: GPR40 Signaling Pathway leading to Insulin Secretion.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).
Detailed Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
This assay is used to quantify the activation of Gq-coupled receptors like GPR40.
-
Cell Culture: CHO-K1 cells stably expressing the human GPR40 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well white plates and allowed to adhere overnight.
-
Compound Preparation: Test compounds (this compound, TAK-875) are prepared in a suitable buffer containing LiCl (to inhibit IP1 degradation).
-
Cell Stimulation: The culture medium is removed, and the compound solutions at various concentrations are added to the cells. The plates are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1 cryptate) is added.
-
Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: The data is used to generate dose-response curves and calculate EC50 values.
In Vivo Oral Glucose Tolerance Test (OGTT) in ZDF Rats
This test evaluates the effect of a compound on glucose disposal after an oral glucose load.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats are used. These rats are a genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Acclimation and Fasting: Animals are acclimated to the housing conditions and then fasted overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: The test compound (this compound or TAK-875) or vehicle is administered orally via gavage at the specified dose.
-
Waiting Period: A waiting period (e.g., 60 minutes) is allowed for the compound to be absorbed.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure the initial blood glucose level.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The blood glucose levels are plotted against time. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.
In Vitro GLP-1 Secretion Assay using STC-1 Cells
This assay measures the ability of a compound to stimulate the secretion of GLP-1 from an enteroendocrine cell line.
-
Cell Culture: Murine intestinal STC-1 cells, which are known to secrete GLP-1, are cultured in DMEM supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded in 24- or 48-well plates and grown to confluency.
-
Pre-incubation: The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer) with low glucose for a pre-incubation period to establish a baseline.
-
Stimulation: The pre-incubation buffer is replaced with a stimulation buffer containing the test compound (this compound or TAK-875) at various concentrations, along with a stimulatory concentration of glucose.
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: The supernatant is collected, and a protease inhibitor (e.g., DPP-4 inhibitor) is added to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: GLP-1 secretion is expressed as a fold increase over the basal (unstimulated) condition.
Conclusion
The preclinical data available for this compound and TAK-875 indicate that both are potent GPR40 agonists with significant glucose-lowering effects. The distinguishing feature of this compound is its dual mechanism of action, which includes the stimulation of GLP-1 secretion. This additional incretin-mediated effect may provide a therapeutic advantage in the long-term management of type 2 diabetes, as suggested by the greater reduction in HbA1c observed in preclinical models. While the clinical development of TAK-875 was halted due to safety concerns, the comparative efficacy data presented here provides valuable insights for the ongoing development of GPR40-targeting therapeutics.
References
- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual-Acting Mechanism of BMS-986118 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for BMS-986118, a novel dual-acting G protein-coupled receptor 40 (GPR40) agonist, against the alternative GPR40 agonist, TAK-875. The data presented herein validates the unique mechanism of this compound, which promotes both glucose-dependent insulin secretion and the release of the incretin hormone glucagon-like peptide-1 (GLP-1). This dual action offers a promising therapeutic strategy for the management of type 2 diabetes.
Executive Summary
This compound distinguishes itself from other GPR40 agonists, such as TAK-875, by demonstrating a robust dual-acting mechanism.[1] Preclinical studies have shown that while both compounds effectively stimulate glucose-dependent insulin secretion, this compound also significantly enhances GLP-1 secretion. This additional incretin effect contributes to improved glycemic control, as evidenced by a potent reduction in hemoglobin A1c (HbA1c) levels in rodent models of type 2 diabetes. This guide will delve into the supporting experimental data, present detailed methodologies for key experiments, and provide visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
In Vitro Potency and Activity
The following table summarizes the in vitro potency of this compound in comparison to TAK-875 in inositol phosphate-1 (IP-1) assays, a measure of Gq-coupled receptor activation.
| Compound | Target | Human GPR40 EC50 (nM) | Mouse GPR40 EC50 (nM) | Rat GPR40 EC50 (nM) |
| This compound | GPR40 | 9 | 4.1 | 8.6 |
| TAK-875 | GPR40 | 6.6 | 6.5 | 10.4 |
Data sourced from a 2014 presentation at the 248th ACS National Meeting.
In Vivo Efficacy in Preclinical Models
The tables below present available in vivo data for this compound and TAK-875 in rodent models of diabetes. It is important to note that this data is compiled from separate studies and may not be directly comparable due to potential differences in experimental design.
This compound: In Vivo Activity in Rats
| Preclinical Model | Dosing | Key Findings |
| Zucker Diabetic Fatty (ZDF) Rats | 1-15 mg/kg | Potent 2.5% decrease in HbA1c levels with preserved beta-cell insulin response. |
| Rats | 1 and 3 mg/kg | Confirmed activity in increasing active GLP-1 levels. |
TAK-875: In Vivo Activity in Wistar Fatty Rats (Oral Glucose Tolerance Test - OGTT)
| Dosing (mg/kg) | Plasma Glucose AUC (0-120 min) Reduction | Plasma Insulin AUC (pre-30 min) Augmentation |
| 0.3 | Not significant | Not significant |
| 1 | Significant | Significant |
| 3 | Significant | Significant |
Data adapted from Negoro et al., 2010.[2]
Experimental Protocols
In Vitro IP-1 Accumulation Assay (General Protocol)
This assay measures the accumulation of inositol phosphate-1, a downstream product of Gq-coupled receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing human, mouse, or rat GPR40 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with an assay buffer, followed by the addition of serial dilutions of the test compounds (this compound or TAK-875).
-
Lysis and Detection: After incubation, cells are lysed, and the IP-1 concentration in the lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The HTRF signal is converted to IP-1 concentration, and EC50 values are calculated using a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats (General Protocol)
This test evaluates the ability of a compound to improve glucose disposal following an oral glucose challenge.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic rat models are used.
-
Acclimatization and Fasting: Animals are acclimatized to the housing conditions and then fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Test compounds (this compound or vehicle) are administered orally at the desired doses.
-
Glucose Challenge: After a specified time post-compound administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin and active GLP-1 levels can be determined using ELISA kits.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of the compound on glucose tolerance and insulin secretion.
Mandatory Visualization
Caption: GPR40 signaling pathway activated by this compound.
Caption: Preclinical validation workflow for this compound.
Caption: Dual-acting mechanism of this compound.
References
A Head-to-Head Analysis of Selective GPR40 Agonists in Diabetes Research
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes (T2D).[1][2] Activation of GPR40 on pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[1][2] This has led to the development of several synthetic selective GPR40 agonists. This guide provides a comparative analysis of three prominent GPR40 agonists that have been extensively studied in diabetes research: TAK-875 (fasiglifam), AMG-837, and LY2881835.
In Vitro Potency and Selectivity
The in vitro activity of these agonists is a key indicator of their therapeutic potential. Potency is typically measured by the half-maximal effective concentration (EC50) in cell-based assays that measure GPR40 activation, such as calcium flux or β-arrestin recruitment assays. Selectivity is assessed by screening the compounds against a panel of other receptors and enzymes to identify potential off-target effects.
| Compound | Target | Assay Type | EC50 (nM) | Selectivity | Source |
| TAK-875 (fasiglifam) | Human GPR40 | Calcium Flux | ~14 | Selective against a panel of other GPCRs. | Negoro et al., 2010 |
| AMG-837 | Human GPR40 | Aequorin Ca2+ Flux | 22.6 ± 1.8 | No activity on GPR41, GPR43, or GPR120 at concentrations up to 10 µM. | Lin et al., 2011 |
| LY2881835 | Human GPR40 | β-arrestin | Potent full agonist | Minimal activity (<50% inhibition at 10 µM) against a panel of over 100 GPCRs, kinases, enzymes, and nuclear receptors. No activity against hERG channel at 10 and 100 µM. | Chen et al., 2016 |
Preclinical Efficacy in Rodent Models of Diabetes
The glucose-lowering effects of these GPR40 agonists have been evaluated in various rodent models of T2D, including diet-induced obese (DIO) mice and Zucker fatty rats. These studies provide crucial in vivo proof-of-concept for their therapeutic utility.
| Compound | Animal Model | Dose | Key Findings | Source |
| TAK-875 (fasiglifam) | Zucker fatty rats | 3 mg/kg, oral | Significantly improved glucose tolerance in an oral glucose tolerance test (OGTT). | Tsujihata et al., 2011 |
| AMG-837 | Zucker fatty rats | 0.03, 0.1, 0.3 mg/kg, oral | Dose-dependent reduction in glucose excursions during an intraperitoneal glucose tolerance test (IPGTT). | Lin et al., 2011 |
| LY2881835 | Diet-induced obese (DIO) mice | 10 mg/kg, oral, daily for 14 days | Significant reductions in glucose levels during OGTTs on days 1 and 15. | Chen et al., 2016 |
| LY2881835 | Zucker fa/fa rats | 1 mg/kg, oral, daily for 21 days | Normalization of blood glucose levels. | Chen et al., 2016 |
Pharmacokinetic Properties in Rats
Understanding the pharmacokinetic profiles of these compounds is essential for predicting their behavior in humans. The following table summarizes key pharmacokinetic parameters in rats.
| Compound | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Oral Bioavailability (%) | Source |
| TAK-875 (fasiglifam) | 10 mg/kg, oral | 1 | 12.4 (male) / 12.9 (female) | 12.4 (male) / 11.2 (female) | 85-120 | Molloy et al., 2023 |
| AMG-837 | 0.5 mg/kg, oral | - | 1.4 µM (total plasma) | - | 84 | Lin et al., 2011 |
| LY2881835 | - | - | - | - | - | Chen et al., 2016 (Data in mice and dogs provided, but not directly in rats in the cited source) |
Clinical Efficacy and Safety of TAK-875 (fasiglifam)
TAK-875 was the most clinically advanced of the three agonists, reaching Phase III trials. While it demonstrated significant efficacy in improving glycemic control, its development was ultimately halted due to concerns about liver safety.
| Parameter | Placebo | Fasiglifam 25 mg | Fasiglifam 50 mg | Source |
| Change from baseline in HbA1c at week 24 | +0.16% | -0.57% | -0.83% | Kaku et al., 2015 |
| Patients achieving HbA1c <6.9% at week 24 | 13.8% | 30.2% | 54.8% | Kaku et al., 2015 |
| Adverse Events | Similar incidence and types of treatment-emergent adverse events compared to placebo. | Low risk of hypoglycemia. | Concerns about liver safety arose from overall global clinical trials, leading to termination of development. | Kaku et al., 2015 |
The hepatotoxicity of TAK-875 is thought to be related to the formation of a reactive acyl glucuronide metabolite, which can covalently bind to liver proteins and inhibit bile salt export pump (BSEP) and other hepatic transporters.[3] This can lead to cholestatic liver injury.
Signaling Pathways and Experimental Workflows
The activation of GPR40 by an agonist initiates a cascade of intracellular events leading to insulin secretion. The following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPR40 agonists.
Caption: GPR40 Signaling Pathway for Insulin Secretion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of TAK-875 and its toxic metabolite TAK-875- acylglucuronide in rat plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BMS-986118's Efficacy in Diverse Diabetic Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 40 (GPR40) agonist, BMS-986118, with other alternatives for the treatment of type 2 diabetes, supported by experimental data from various diabetic rodent models. This compound is a potent and selective GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent insulin secretion and the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2]
Comparative Efficacy in Diabetic Rodent Models
This compound has demonstrated significant glucose-lowering effects in preclinical studies. In Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes characterized by obesity and insulin resistance, administration of this compound at doses ranging from 1 to 15 mg/kg resulted in a potent 2.5% reduction in hemoglobin A1c (HbA1c) levels, a key indicator of long-term glycemic control.[1] These studies also showed that the compound preserved beta-cell insulin responses.[1] Furthermore, in vivo studies in rats have confirmed the ability of this compound at doses of 1 and 3 mg/kg to increase levels of active GLP-1.[1]
In Vitro Potency Comparison
In vitro studies have compared the potency of this compound with another GPR40 agonist, TAK-875. These assays, which measure the concentration required for 50% of the maximal response (EC50) in inositol phosphate 1 (IP1) accumulation, a marker of GPR40 activation, demonstrated that this compound is a highly potent agonist across multiple species.
| Compound | Human GPR40 EC50 (nM) | Mouse GPR40 EC50 (nM) | Rat GPR40 EC50 (nM) |
| This compound | 9 | 4.1 | 8.6 |
| TAK-875 | 6.6 | 6.5 | 10.4 |
Data sourced from a 2014 conference abstract by Ellsworth, B.A. et al.[1]
Mechanism of Action: GPR40 Signaling Pathway
This compound exerts its therapeutic effects by activating GPR40, a G protein-coupled receptor primarily expressed on pancreatic β-cells and enteroendocrine L-cells. The binding of this compound to GPR40 initiates a signaling cascade that leads to the stimulation of insulin and GLP-1 secretion.
Caption: GPR40 Signaling Pathway Activated by this compound.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodents
The oral glucose tolerance test is a standard procedure to assess glucose metabolism and the efficacy of anti-diabetic compounds.
References
A Head-to-Head Comparison of Efpeglenatide (BMS-986118) and Other Incretin-Based Therapies
Efpeglenatide (BMS-986118) is a long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist developed for the treatment of type 2 diabetes (T2D) and obesity. It is an exendin-4 analog conjugated to a human immunoglobulin G4 (IgG4) Fc fragment via a polyethylene glycol linker, a structure that extends its half-life to allow for once-weekly or even once-monthly dosing.[1][2] Preclinical and clinical studies have compared its performance against other GLP-1R agonists, notably liraglutide and dulaglutide.
Molecular Profile and Receptor Kinetics
Efpeglenatide is characterized by a unique "superagonistic" activity at the GLP-1 receptor.[1][3] Unlike other GLP-1R agonists such as liraglutide and dulaglutide, which exhibit high binding affinity and slow dissociation, efpeglenatide has a lower binding affinity and dissociates more rapidly.[1] This kinetic profile leads to reduced receptor internalization and desensitization.[1][3] Consequently, more GLP-1 receptors remain available on the cell surface, resulting in greater and more sustained downstream signaling, such as cyclic AMP (cAMP) accumulation.[1][3]
| Parameter | Efpeglenatide | Liraglutide | Dulaglutide |
| Binding Affinity (Kd) | Lower affinity (Higher dissociation constant: 360.7 nmol/L)[1] | ~6.1-fold higher than Efpeglenatide (Dissociation constant: 58.7 nmol/L)[1] | ~9.2-fold higher than Efpeglenatide (Dissociation constant: 39.4 nmol/L)[1] |
| Receptor Internalization | Low (140% of initial)[1] | High (1191% of initial)[1] | High (714% of initial)[1] |
| Receptor Cell Surface Loss | 32%[1] | 74%[1] | 69%[1] |
| β-arrestin-2 Recruitment | 3 to 5-fold less than comparators[3] | Higher than Efpeglenatide[3] | Higher than Efpeglenatide[3] |
| cAMP Accumulation | ~30% greater maximum accumulation over time vs. Dulaglutide[3] | Lower sustained accumulation vs. Efpeglenatide[1] | Lower sustained accumulation vs. Efpeglenatide[1][3] |
Clinical Efficacy: Glycemic Control and Weight Loss
Head-to-head clinical trials have been conducted to evaluate the efficacy of efpeglenatide against both placebo and active comparators. The AMPLITUDE and EXCEED clinical trial programs provide the primary data for these comparisons.
In the 12-week EXCEED 203 phase 2 trial, once-weekly efpeglenatide (4 mg) was found to be non-inferior to once-daily liraglutide (1.8 mg) for the reduction of HbA1c in patients with early-stage T2D.[4][5][6]
The AMPLITUDE-D phase 3 trial directly compared once-weekly efpeglenatide (4 mg and 6 mg) with dulaglutide (1.5 mg) in patients on metformin.[7] The results at week 56 demonstrated that both doses of efpeglenatide were non-inferior to dulaglutide in reducing HbA1c.[7] Reductions in body weight were also similar across the treatment groups in this trial.[7]
| Trial | Treatment Arms | Duration | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline Weight (kg) | Change in Body Weight (kg) |
| AMPLITUDE-M [4][8] | Efpeglenatide 4 mg | 30 Weeks | 8.1% | -1.5% (Placebo-adj: -0.8%) | ~93 kg | -2.7 kg (Placebo-adj: -2.3 kg) |
| Efpeglenatide 6 mg | 30 Weeks | 8.1% | -1.7% (Placebo-adj: -1.0%) | ~93 kg | -2.6 kg (Placebo-adj: -2.2 kg) | |
| Placebo | 30 Weeks | 8.1% | -0.7% | ~93 kg | -0.4 kg | |
| AMPLITUDE-D [7] | Efpeglenatide 4 mg | 56 Weeks | N/A | Non-inferior to Dulaglutide | N/A | ~ -3.0 kg |
| Efpeglenatide 6 mg | 56 Weeks | N/A | Non-inferior to Dulaglutide | N/A | ~ -3.0 kg | |
| Dulaglutide 1.5 mg | 56 Weeks | N/A | N/A | N/A | ~ -3.0 kg | |
| EXCEED 203 [5][6] | Efpeglenatide 4 mg | 12 Weeks | ~7.8% | Non-inferior to Liraglutide | ~90 kg | -2.0 kg (Placebo-adj) |
| Liraglutide 1.8 mg | 12 Weeks | ~8.0% | N/A | ~90 kg | N/A |
Note: Placebo-adjusted (Placebo-adj) values are calculated from the study data. N/A indicates data not explicitly provided in the cited sources in a comparable format.
Experimental Protocols and Methodologies
In Vitro GLP-1 Receptor Activation and cAMP Assay
This experimental workflow is representative of the methods used to determine the potency and signaling profile of GLP-1R agonists like efpeglenatide.[9][10]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor are cultured in appropriate media until they reach optimal confluency.
-
Compound Preparation: Efpeglenatide, liraglutide, and dulaglutide are serially diluted to a range of concentrations to generate dose-response curves.
-
Cell Treatment: Cells are washed and incubated with the diluted compounds for a specified period (e.g., 30 minutes for acute stimulation or up to 24 hours for desensitization studies).[1]
-
Cell Lysis: After incubation, the media is removed, and a lysis buffer is added to release intracellular components, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF®).[10] The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The results are used to plot dose-response curves and calculate EC50 values (the concentration required to elicit 50% of the maximal response), indicating the potency of each agonist.
GLP-1 Receptor Signaling Pathway
Upon binding to the GLP-1 receptor on pancreatic beta cells, efpeglenatide initiates a signaling cascade that enhances glucose-dependent insulin secretion.[11]
-
Binding: The GLP-1R agonist (e.g., Efpeglenatide) binds to the GLP-1 receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding event activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).
-
PKA and Epac2 Activation: The increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).
-
Insulin Exocytosis: PKA and Epac2 signaling pathways converge to promote the exocytosis of insulin-containing granules from the beta cell, but only in the presence of elevated blood glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. hanmi.co.kr [hanmi.co.kr]
- 4. Efficacy and Safety of Once-Weekly Efpeglenatide Monotherapy Versus Placebo in Type 2 Diabetes: The AMPLITUDE-M Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Once-Weekly Efpeglenatide Dose-Range Effects on Glycemic Control and Body Weight in Patients With Type 2 Diabetes on Metformin or Drug Naive, Referenced to Liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of once-weekly efpeglenatide in people with suboptimally controlled type 2 diabetes: The AMPLITUDE-D, AMPLITUDE-L and AMPLITUDE-S randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axxam.com [axxam.com]
- 11. go.drugbank.com [go.drugbank.com]
Unveiling the Selectivity of BMS-986118: A Comparative Analysis Against Other GPCRs
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) selectivity of BMS-986118, a potent GPR40 agonist. The data presented herein is crucial for assessing its potential for off-target effects and for designing future research and development strategies.
This compound is a full agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its activation of GPR40 in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin and GLP-1 secretion, respectively, making it a promising candidate for the treatment of type 2 diabetes.[1] However, to ensure its therapeutic safety and efficacy, a thorough evaluation of its activity against other GPCRs is essential.
Comparative Selectivity Profile
To ascertain the selectivity of this compound, a comprehensive screening against a panel of GPCRs, as well as other protein classes, is typically performed. While the full quantitative selectivity panel data for this compound is not publicly available in its entirety, information from related compounds and publications from Bristol-Myers Squibb provides significant insights into its specificity.
Analogs of this compound have been subjected to broad panel screening against a variety of GPCRs, ion channels, transporters, and enzymes at a concentration of 10 μM. These studies revealed that structurally related, conformationally restricted analogs demonstrated an improved selectivity profile.
Notably, these compounds were specifically tested for agonist activity against other free fatty acid receptors, given their close relation to GPR40. The results indicated no discernible agonism at GPR41, GPR43, or GPR120. This suggests a high degree of selectivity for GPR40 within this receptor subfamily.
Furthermore, the chemical optimization process that led to this compound was successful in eliminating off-target activity at the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that was a liability in earlier compound series.
The following table summarizes the known selectivity information for this compound and its close analogs:
| Target | This compound Activity | Analog Activity (at 10 µM) |
| GPR40 (FFAR1) | Potent Agonist | Potent Agonist |
| GPR41 (FFAR3) | Not specified | No discernible agonism |
| GPR43 (FFAR2) | Not specified | No discernible agonism |
| GPR120 (FFAR4) | Not specified | No discernible agonism |
| PPARγ | No significant activity | Not specified |
Experimental Protocols
The determination of a compound's selectivity profile involves a series of robust in vitro assays. The following are detailed methodologies for key experiments typically employed in such a screening cascade.
GPCR Radioligand Binding Assays
This assay format is a standard method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the GPCR target of interest.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, often containing protease inhibitors.
-
Incubation: A constant concentration of a specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with the cell membranes and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Flux or cAMP Measurement)
Functional assays measure the cellular response following receptor activation or inhibition by the test compound.
Objective: To determine the functional activity (e.g., EC50 for agonists or IC50 for antagonists) of this compound at a panel of GPCRs.
Example: Calcium Flux Assay (for Gq-coupled GPCRs)
-
Cell Culture: Cells expressing the target GPCR are seeded into microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity data is used to generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing the Selectivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound against a panel of GPCRs.
References
Replicating In Vivo Glucose-Lowering Effects of BMS-986118: A Comparative Guide
For researchers and drug development professionals investigating novel therapeutics for type 2 diabetes, understanding the in vivo efficacy of compounds like BMS-986118 is paramount. This guide provides a comparative analysis of this compound's glucose-lowering effects against other G protein-coupled receptor 40 (GPR40) agonists and alternative therapies, supported by experimental data and detailed protocols to aid in the replication of these crucial studies.
Comparative In Vivo Efficacy of Glucose-Lowering Agents
The following tables summarize the in vivo and in vitro performance of this compound in comparison to another GPR40 agonist, TAK-875, and a representative GLP-1 receptor agonist, GL0034.
Table 1: In Vivo Glucose-Lowering Effects
| Compound | Animal Model | Dose | Key Findings |
| This compound | Zucker Diabetic Fatty (ZDF) Rats | 1-15 mg/kg | Potent 2.5% decrease in hemoglobin A1c.[1] |
| Rats | 1 and 3 mg/kg | Increased active GLP-1 levels.[1] | |
| TAK-875 | N-STZ-1.5 Rats | 1-10 mg/kg (p.o.) | Improved glucose tolerance and augmented insulin secretion during an oral glucose tolerance test (OGTT). |
| Male ZDF Rats | 10 mg/kg (p.o.) | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia. | |
| GL0034 | db/db Mice | 1.5 nmol/kg (4 weeks) | Equivalent improvement in blood glucose and insulin secretion compared to semaglutide at 14 nmol/kg. |
Table 2: In Vitro Potency (EC50)
| Compound | Human GPR40 | Mouse GPR40 | Rat GPR40 |
| This compound | 9 nM | 4.1 nM | 8.6 nM |
| TAK-875 | 6.6 nM | 6.5 nM | 10.4 nM |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: GPR40 Signaling Pathway for Insulin and GLP-1 Secretion.
Caption: In Vivo Oral Glucose Tolerance Test (OGTT) Workflow.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
This protocol is designed to assess the effect of an orally administered compound on glucose tolerance in a diabetic rat model.
1. Animals and Acclimatization:
-
Male Zucker Diabetic Fatty (ZDF) rats, aged 8-10 weeks, are used.
-
Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.
-
Standard chow and water are provided ad libitum.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound (e.g., 1, 3, 10 mg/kg).
-
Group 3: Comparator compound (e.g., TAK-875, 10 mg/kg).
3. Experimental Procedure:
-
Fasting: Rats are fasted overnight for 12-16 hours with free access to water.
-
Baseline Blood Sample: At t = -30 minutes, a baseline blood sample (~100 µL) is collected from the tail vein for blood glucose measurement.
-
Compound Administration: Immediately after the baseline sample, the vehicle, this compound, or comparator compound is administered orally via gavage.
-
Glucose Challenge: At t = 0 minutes, a glucose solution (2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected from the tail vein at t = 15, 30, 60, and 120 minutes after the glucose challenge.
-
Blood Glucose Measurement: Blood glucose concentrations are measured immediately after collection using a calibrated glucometer.
4. Plasma Insulin and GLP-1 Measurement:
-
For measurement of plasma insulin and active GLP-1, blood samples are collected in EDTA tubes containing a DPP-4 inhibitor (for GLP-1 preservation).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Insulin and active GLP-1 levels are quantified using commercially available ELISA kits.
5. Data Analysis:
-
Blood glucose excursion curves are plotted for each group.
-
The area under the curve (AUC) for glucose is calculated using the trapezoidal rule to quantify the overall glucose-lowering effect.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine significant differences between treatment groups and the vehicle control.
This comprehensive guide provides the necessary data, visual aids, and detailed protocols to facilitate the replication and comparative analysis of the in vivo glucose-lowering effects of this compound. By understanding its performance relative to other GPR40 agonists and alternative therapeutic strategies, researchers can better position their own drug discovery and development efforts in the field of type 2 diabetes.
References
A Comparative Benchmark: BMS-986118 Versus First-Generation GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Agonists of this receptor enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. While first-generation GPR40 agonists validated the therapeutic potential of this target, next-generation compounds such as BMS-986118 have been developed to optimize efficacy and safety profiles. This guide provides an objective comparison of the preclinical performance of this compound against the first-generation GPR40 agonists, TAK-875 and AMG-837, supported by experimental data.
Differentiated Mechanism of Action: A New Generation of GPR40 Agonism
First-generation GPR40 agonists, including TAK-875 and AMG-837, are partial agonists of the receptor.[1] Their mechanism primarily involves the activation of the Gαq signaling pathway, leading to an increase in intracellular calcium and potentiation of insulin secretion.[2]
In contrast, this compound is a potent and selective GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent insulin and incretin (GLP-1) secretion.[2] This is attributed to its ability to engage both Gαq and Gαs signaling pathways, a characteristic of some second-generation agonists. This dual agonism is significant as GLP-1 itself is a potent insulinotropic hormone, thus offering a multi-faceted approach to glycemic control.
In Vitro Potency and Activity
The in vitro potency of this compound has been demonstrated to be comparable or superior to first-generation agonists in assays measuring downstream signaling events. A key differentiator is the full agonistic activity of this compound, which translates to a more robust cellular response compared to the partial agonism of earlier compounds.[2]
| Compound | Target | Assay | Species | EC50 (nM) | Reference |
| This compound | GPR40 | IP1 Accumulation | Human | 9 | [2] |
| Mouse | 4.1 | [2] | |||
| Rat | 8.6 | [2] | |||
| TAK-875 | GPR40 | IP1 Accumulation | Human | 6.6 | [2] |
| Mouse | 6.5 | [2] | |||
| Rat | 10.4 | [2] | |||
| AMG-837 | GPR40 | Insulin Secretion (isolated mouse islets) | Mouse | 142 | [1] |
In Vivo Efficacy in Preclinical Models
Preclinical studies in rodent models of type 2 diabetes have demonstrated the potent glucose-lowering effects of this compound. It has shown robust efficacy in improving glucose control in acute animal models, which is attributed to its dual insulinotropic and GLP-1 secretory effects.[2]
First-generation agonists like TAK-875 and AMG-837 also demonstrated significant glucose-lowering effects in preclinical models. For instance, AMG-837 showed a dose-dependent improvement in glucose tolerance in Zucker fatty rats.[1] TAK-875 also exhibited potent plasma glucose-lowering action in Wistar fatty rats.[3] A key advantage of this compound lies in its dual-action mechanism, which may lead to more durable and potent glycemic control. Notably, in studies with Zucker diabetic fatty (ZDF) rats, this compound demonstrated a potent 2.5% decrease in hemoglobin A1c levels at doses of 1-15 mg/kg.[2]
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | ZDF Rats | 1-15 mg/kg | Potent 2.5% decrease in HbA1c | [2] |
| Rats | 1 and 3 mg/kg | Increased active GLP-1 levels | [2] | |
| TAK-875 | Wistar Fatty Rats | 3-30 mg/kg (oral) | Dose-dependent improvement in glucose tolerance | [4] |
| AMG-837 | Zucker Fatty Rats | 0.03-0.3 mg/kg (oral) | Dose-dependent suppression of plasma glucose levels | [1] |
Selectivity Profile
A crucial aspect of GPR40 agonist development is selectivity against other receptors, particularly peroxisome proliferator-activated receptor-gamma (PPARγ), to avoid off-target effects. This compound was developed through chemotype optimization to overcome the off-target activity on PPARγ that was a concern with earlier compounds.[2]
Experimental Protocols
GPR40 Signaling Pathway
The activation of GPR40 by agonists initiates a cascade of intracellular events. First-generation agonists primarily activate the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to insulin granule exocytosis. This compound, with its dual agonism, is believed to also engage the Gαs pathway, which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), a pathway known to potentiate GLP-1 secretion.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Potential Synergistic Effects of BMS-986118 with Metformin: A Mechanistic Comparison
Absence of direct comparative studies necessitates a mechanistic exploration of potential synergies between the G protein-coupled receptor 40 (GPR40) agonist, BMS-986118, and the widely prescribed anti-diabetic agent, metformin. This guide provides a detailed comparison of their individual mechanisms of action, supported by preclinical and clinical data for similar drug combinations, to build a strong rationale for their potential synergistic interaction in managing metabolic diseases.
While no direct experimental data on the combined use of this compound and metformin is currently available in published literature, an analysis of their distinct and overlapping signaling pathways suggests a high potential for synergistic or additive effects in improving glycemic control. This guide will delve into the molecular mechanisms of each compound to hypothesize how their combined action could offer enhanced therapeutic benefits for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Comparative Overview
This compound is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] Metformin, a biguanide, exerts its effects through multiple mechanisms, primarily centered around the activation of AMP-activated protein kinase (AMPK).[4][5][6][7]
A key point of potential interaction lies in the finding that some of metformin's protective effects on pancreatic β-cells may be mediated through the activation of the GPR40-PLC-IP3 pathway, the very same pathway targeted by this compound.[8][9] This suggests that metformin could sensitize or amplify the effects of this compound at the β-cell level.
Furthermore, this compound's action to stimulate the release of incretins like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells presents another avenue for synergy.[1][2][10] Metformin has also been shown to increase GLP-1 secretion and synergistic effects have been observed when metformin is combined with GLP-1 receptor agonists.[5][6][11]
The following table summarizes the primary mechanisms and physiological effects of each drug.
| Feature | This compound | Metformin | Potential for Synergy |
| Primary Target | G protein-coupled receptor 40 (GPR40)[2][3] | AMP-activated protein kinase (AMPK)[4][5][6][7] | Complementary and potentially overlapping targets. |
| Mechanism of Action | Activates Gαq/11 pathway, leading to increased intracellular Ca2+ and insulin secretion. Stimulates GLP-1 and GIP release from enteroendocrine cells.[10][12][13][14][15] | Inhibits mitochondrial respiratory chain complex I, increasing the AMP:ATP ratio and activating AMPK. This leads to decreased hepatic gluconeogenesis and increased insulin sensitivity.[5][6][16] | Dual action on insulin secretion and sensitivity. Metformin's potential activation of the GPR40 pathway could enhance this compound's effects.[8][9] |
| Effect on Insulin Secretion | Glucose-dependent stimulation of insulin secretion from pancreatic β-cells.[2][15][17] | Does not directly stimulate insulin secretion, but may improve β-cell function.[8][18] | This compound directly enhances insulin release, while metformin improves the cellular environment for insulin action. |
| Effect on Incretin Secretion | Promotes the secretion of GLP-1 and GIP.[3][10] | Can increase GLP-1 secretion.[5][6] | Additive or synergistic increase in incretin levels, further enhancing glucose-dependent insulin secretion and suppressing glucagon. |
| Effect on Hepatic Glucose Production | Indirectly reduces through incretin action (GLP-1 suppresses glucagon).[19] | Directly suppresses hepatic gluconeogenesis via AMPK activation.[5][6] | A potent dual-pronged approach to reducing hepatic glucose output. |
| Effect on Insulin Sensitivity | No direct effect reported. | Increases peripheral glucose uptake and utilization, enhancing insulin sensitivity.[5][6][18] | A classic combination of an insulin secretagogue and an insulin sensitizer. |
Signaling Pathways and Experimental Workflows
To visualize the individual and potentially combined effects of this compound and metformin, the following diagrams illustrate their signaling pathways and a hypothetical experimental workflow for investigating their synergy.
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Metformin's primary signaling pathway in hepatocytes.
Caption: Hypothesized synergistic mechanisms of this compound and metformin.
Experimental Protocols for Investigating Synergy
To empirically validate the hypothesized synergy, the following experimental approaches are recommended:
In Vitro Studies
-
Cell Lines:
-
Pancreatic β-cell lines (e.g., MIN6, INS-1E) to assess insulin secretion.
-
Enteroendocrine L-cell lines (e.g., GLUTag, NCI-H716) to measure GLP-1 release.
-
Hepatocyte cell lines (e.g., HepG2, primary hepatocytes) to evaluate gluconeogenesis.
-
Myotubes (e.g., C2C12) or adipocytes (e.g., 3T3-L1) to measure glucose uptake.
-
-
Key Experiments:
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Culture pancreatic β-cells and treat with varying concentrations of this compound, metformin, and their combination under low and high glucose conditions.
-
Measure insulin concentration in the supernatant using ELISA.
-
-
GLP-1 Secretion Assay:
-
Culture enteroendocrine L-cells and treat with the compounds.
-
Measure active GLP-1 in the supernatant using a specific ELISA kit.
-
-
AMPK Activation Assay:
-
Treat hepatocytes with the compounds.
-
Assess AMPK activation by Western blot analysis of phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated acetyl-CoA carboxylase (p-ACC).
-
-
Glucose Uptake Assay:
-
Culture myotubes or adipocytes and treat with the compounds in the presence of insulin.
-
Measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose.
-
-
Synergy Analysis:
-
Utilize the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
In Vivo Studies
-
Animal Models:
-
Diet-induced obese (DIO) mice or rats.
-
Genetically diabetic models (e.g., db/db mice, ZDF rats).
-
-
Key Experiments:
-
Oral Glucose Tolerance Test (OGTT):
-
Administer this compound, metformin, or the combination orally to fasted animals, followed by a glucose challenge.
-
Measure blood glucose and plasma insulin levels at various time points.
-
-
Insulin Tolerance Test (ITT):
-
Administer the compounds, followed by an intraperitoneal injection of insulin.
-
Measure blood glucose to assess insulin sensitivity.
-
-
Chronic Dosing Studies:
-
Treat animals with the compounds for several weeks.
-
Monitor body weight, food intake, fasting blood glucose, and HbA1c levels.
-
At the end of the study, perform OGTT, ITT, and collect tissues for analysis (e.g., pancreas for islet histology, liver for gene expression related to gluconeogenesis).
-
-
Conclusion and Future Directions
The distinct yet complementary mechanisms of action of this compound and metformin provide a strong rationale for their potential synergistic use in the treatment of type 2 diabetes and other metabolic disorders. The ability of this compound to enhance glucose-dependent insulin and incretin secretion, combined with metformin's established efficacy in reducing hepatic glucose production and improving insulin sensitivity, suggests that a combination therapy could lead to more robust glycemic control with potentially lower doses of each agent, thereby improving the therapeutic window and reducing side effects.
The potential for metformin to directly or indirectly activate the GPR40 pathway is a particularly compelling area for future research. Direct experimental validation of the synergistic effects of this combination is warranted and could pave the way for novel therapeutic strategies for patients with metabolic diseases. Researchers are encouraged to utilize the proposed experimental protocols to investigate this promising combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metformin - Wikipedia [en.wikipedia.org]
- 8. Metformin Reduces Lipotoxicity-Induced Meta-Inflammation in β-Cells through the Activation of GPR40-PLC-IP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin Reduces Lipotoxicity-Induced Meta-Inflammation in β-Cells through the Activation of GPR40-PLC-IP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic associations of metformin and GLP-1 receptor agonist use with adiposity-related cancer incidence in people living with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 16. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. ClinPGx [clinpgx.org]
- 19. Frontiers | Recent Advances in Incretin-Based Pharmacotherapies for the Treatment of Obesity and Diabetes [frontiersin.org]
Evaluating the Safety and Tolerability of BMS-986118 in Comparison to Other GPR40 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety and tolerability of the G-protein coupled receptor 40 (GPR40) agonist BMS-986118 against other agents in its class. This document synthesizes available preclinical and clinical data to highlight key safety considerations and outlines experimental methodologies crucial for evaluating this therapeutic target.
The landscape of GPR40 agonists for the treatment of type 2 diabetes has been marked by both promise and significant challenges. While these agents have demonstrated efficacy in glucose-dependent insulin secretion, safety concerns, most notably hepatotoxicity, have led to the discontinuation of some candidates. This guide focuses on the available safety and tolerability data for this compound and provides a comparative perspective with other notable GPR40 agonists, including the discontinued fasiglifam (TAK-875) and emerging clinical-stage compounds such as CPL207280, SCO-267, and SHR0534.
Comparative Safety and Tolerability Profile
The safety and tolerability of GPR40 agonists are critical determinants of their clinical viability. The following tables summarize the available data for this compound and its comparators. A significant limitation to a direct comparison is the absence of publicly available clinical safety and tolerability data for this compound. Therefore, its profile is based on preclinical findings.
Table 1: Preclinical Safety and Tolerability of this compound
| Parameter | Finding | Species |
| General Tolerability | Safe and well-tolerated after 2 weeks of treatment.[1] | Rat |
| Cardiovascular Effects | No effect on blood pressure and heart rate at >200-fold the predicted peak concentration in humans.[1] | Not specified |
| Off-target Activity | Lacked off-target activity on peroxisome proliferator-activated receptor gamma (PPARγ).[1] | In vitro |
Table 2: Clinical Safety and Tolerability of Other GPR40 Agonists
| GPR40 Agonist | Phase of Development | Key Safety and Tolerability Findings |
| Fasiglifam (TAK-875) | Discontinued (Phase 3) | Liver Toxicity: Concerns about hepatotoxicity, including elevated alanine aminotransferase (ALT) levels, led to the termination of its clinical development program.[2][3] Three serious liver injuries were attributed to fasiglifam.[2] |
| CPL207280 | Phase 2 | Generally well-tolerated: In a Phase 1 study, no serious adverse events were reported, and all adverse events were classified as unrelated to the study product.[4] It appeared to have a better safety profile than TAK-875 in rats and monkeys.[5] |
| SCO-267 | Phase 2 | Generally safe and well-tolerated: Phase 1 studies reported no severe treatment-emergent adverse events.[5] The most common adverse events were gastrointestinal effects like diarrhea, nausea, and vomiting, particularly at higher doses.[5] |
| SHR0534 | Phase 1 | Safe and well-tolerated: A Phase 1 study in healthy Chinese subjects showed infrequent, generally mild-to-moderate adverse events with no serious adverse events reported.[6] |
Understanding the Mechanisms of GPR40 Agonist-Associated Toxicity
The primary safety concern with GPR40 agonists has been hepatotoxicity, as exemplified by the clinical experience with fasiglifam. Understanding the potential mechanisms is crucial for the development of safer alternatives.
Reactive Metabolite Formation
One of the leading hypotheses for fasiglifam-induced liver injury is the formation of a reactive acyl glucuronide metabolite.[5] Carboxylic acid-containing drugs can be metabolized to form these reactive species, which can covalently bind to cellular proteins, leading to cellular stress and toxicity.
Mitochondrial Toxicity
Another proposed mechanism is mitochondrial dysfunction.[5] Inhibition of mitochondrial respiration and an increase in reactive oxygen species (ROS) generation have been observed with some GPR40 agonists, potentially contributing to cellular damage.
Experimental Protocols for Safety and Tolerability Assessment
To de-risk the development of new GPR40 agonists, a comprehensive suite of in vitro and in vivo safety studies is essential.
In Vitro Assays
-
Reactive Metabolite Screening:
-
Methodology: Incubation of the test compound with human liver microsomes in the presence of UDP-glucuronic acid to generate the acyl glucuronide. The stability of the formed metabolite is then assessed by measuring its half-life in a buffer solution. Covalent binding to human serum albumin can also be quantified.
-
-
Mitochondrial Toxicity Assessment:
-
Methodology: Utilize cell-based assays, such as the Seahorse XF Analyzer, to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in hepatocytes (e.g., HepG2 cells) treated with the test compound. This provides insights into the compound's effects on mitochondrial respiration and glycolysis. Measurement of mitochondrial membrane potential using fluorescent dyes like JC-1 can also indicate mitochondrial dysfunction.
-
In Vivo Studies
-
Rodent and Non-Rodent Toxicology:
-
Methodology: Conduct repeat-dose toxicology studies in at least two species (one rodent, one non-rodent) to assess for any target organ toxicity, with a particular focus on liver function tests (ALT, AST, bilirubin), histopathology of the liver, and other relevant organs.
-
GPR40 Signaling Pathways
GPR40 activation initiates downstream signaling cascades that are crucial for its therapeutic effects but may also play a role in potential adverse events. GPR40 is known to couple to both Gαq and Gαs G-protein subtypes.
Caption: GPR40 signaling through Gαq and Gαs pathways.
Experimental Workflow for Safety Assessment
A structured workflow is critical for the systematic evaluation of the safety and tolerability of novel GPR40 agonists.
Caption: A workflow for the safety assessment of GPR40 agonists.
Conclusion
The development of GPR40 agonists as a therapeutic strategy for type 2 diabetes requires a careful and thorough evaluation of their safety and tolerability profiles. While this compound has shown a promising preclinical profile with a dual mechanism of action and a lack of off-target effects observed in early studies, the absence of clinical safety data makes a definitive comparison with other GPR40 agonists challenging. The experience with fasiglifam underscores the importance of investigating potential hepatotoxicity, specifically through mechanisms like reactive metabolite formation and mitochondrial dysfunction. Future development in this class will depend on designing molecules that retain efficacy while mitigating these safety risks. For researchers and drug developers, a rigorous and multi-faceted approach to safety assessment, as outlined in this guide, will be paramount to successfully advancing a safe and effective GPR40 agonist to the clinic.
References
- 1. Pharmacokinetics, Safety, Tolerability and Pharmacodynamics of BMS-986189 in Healthy Subjects | BMS Study Connect [bmsstudyconnect.com]
- 2. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS Medical [bmsmedical.com]
- 4. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pharmacokinetics, Safety, Tolerability and Pharmacodynamics of BMS-986189 in Healthy Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of BMS-986118
For researchers, scientists, and drug development professionals, the proper management of investigational compounds is paramount for laboratory safety and environmental responsibility. This document provides a comprehensive guide to the operational handling and disposal of BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. In the absence of a specific Safety Data Sheet (SDS), these recommendations are founded on the known mechanism of action of the compound and established best practices for the disposal of hazardous chemical waste.
Disclaimer: The following procedures are based on general laboratory safety principles. It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and to obtain the official Safety Data Sheet (SDS) from the manufacturer if available.
Core Principles of Chemical Waste Disposal
The handling and disposal of any chemical waste, including this compound, must adhere to fundamental safety and environmental regulations. Key principles include:
-
Waste Minimization: Strive to generate the minimum amount of hazardous waste.
-
Segregation: Collect and store hazardous waste separately from non-hazardous waste to prevent unintended reactions.
-
Proper Labeling: Clearly and accurately label all waste containers with their contents.
-
Container Integrity: Use waste containers that are in good condition, compatible with the chemical waste, and kept securely closed.
-
Regulatory Compliance: Ensure all disposal procedures comply with local, state, and federal regulations for hazardous waste.
Quantitative Data for Safe Handling
While specific quantitative data for this compound is not publicly available, the following table summarizes general guidelines for handling potent small molecule compounds in a laboratory setting.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves at all times. | To prevent skin and eye contact with the compound. |
| Weighing and Aliquoting | Conduct in a chemical fume hood or a ventilated balance enclosure. | To minimize inhalation exposure to fine powders. |
| Container Fill Volume | Do not exceed 90% of the waste container's total capacity. | To prevent spills and allow for vapor expansion. |
| Container Rinsing | For acutely hazardous waste containers, triple rinse with a suitable solvent. | To ensure the removal of residual hazardous material. |
Detailed Experimental Protocols
Protocol for the Preparation of Stock Solutions:
-
Preparation: Perform all operations within a certified chemical fume hood.
-
Tare Vessel: Tare a clean, dry vial on a calibrated analytical balance.
-
Weighing: Carefully add the desired amount of this compound powder to the vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the desired final concentration.
-
Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Protocol for In Vitro Cellular Assays:
-
Cell Culture: Culture cells in the appropriate medium and conditions.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Treatment: Add the diluted compound to the cells at the desired final concentrations.
-
Incubation: Incubate the cells for the specified period.
-
Assay: Perform the desired functional assay to measure the cellular response.
Signaling Pathway of this compound
This compound is a potent, orally active, and selective GPR40 agonist.[1] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that, upon activation, stimulates a signaling cascade leading to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] This dual mechanism of action makes it a target for the treatment of type 2 diabetes.[3][4] The activation of GPR40 primarily couples to the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which is a key trigger for insulin and GLP-1 secretion.
Caption: Signaling pathway of this compound as a GPR40 agonist.
Proper Disposal Procedures
The following step-by-step guidance outlines the recommended disposal procedures for this compound and associated waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper, vials).
-
-
Segregate this compound waste from other chemical and non-hazardous waste streams.
Step 2: Container Selection and Labeling
-
Select a compatible waste container. For liquid waste, use a leak-proof container with a secure, tight-fitting lid. For solid waste, use a clearly marked, sealable bag or container.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent composition (for liquid waste).
Step 3: Waste Accumulation and Storage
-
Handle waste in a ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent spills.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. This is critical to prevent environmental contamination and ensure compliance with regulations.
By adhering to these procedures, laboratory personnel can handle and dispose of this compound in a manner that prioritizes safety, environmental protection, and regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of BMS-986118: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the GPR40 agonist, BMS-986118. In the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following procedural guidance is based on best practices for handling novel chemical entities with unknown toxicological profiles.
Personal Protective Equipment (PPE) and General Handling
When handling this compound, a cautious approach assuming high potency and potential for adverse health effects is recommended. The following personal protective equipment should be considered standard for all procedures involving this compound:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particulates.
-
Hand Protection: Nitrile gloves should be worn at all times. For procedures with a higher risk of splash, double-gloving is recommended. Gloves should be changed frequently and immediately upon known contamination.
-
Body Protection: A buttoned lab coat should be worn to protect against contamination of personal clothing. For larger scale operations or when generating aerosols, a disposable gown may be necessary.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used. All work with the solid compound or solutions should ideally be conducted within a certified chemical fume hood.
Operational Plans: From Receipt to Disposal
A structured approach to the lifecycle of this compound in the laboratory will minimize the risk of exposure and environmental contamination.
Receiving and Storage
Upon receipt, the container should be inspected for damage or leaks. The compound should be stored in a designated, well-ventilated, and restricted-access area. It is crucial to log the receipt and track the inventory of the compound meticulously.
Preparation of Solutions
All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood. Use disposable equipment whenever possible to avoid cross-contamination. If using glassware, it must be thoroughly decontaminated after use.
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Access should be restricted to personnel trained in hazardous material cleanup. The following workflow outlines the general procedure for managing a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
